Technical Documentation Center

5-Iodo-1-(6-methoxypyridin-3-yl)-1H-indazole Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 5-Iodo-1-(6-methoxypyridin-3-yl)-1H-indazole

Core Science & Biosynthesis

Foundational

5-Iodo-1-(6-methoxypyridin-3-yl)-1H-indazole chemical structure and properties

An In-Depth Technical Guide to 5-Iodo-1-(6-methoxypyridin-3-yl)-1H-indazole: Synthesis, Properties, and Applications in Medicinal Chemistry Executive Summary 5-Iodo-1-(6-methoxypyridin-3-yl)-1H-indazole is a highly funct...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 5-Iodo-1-(6-methoxypyridin-3-yl)-1H-indazole: Synthesis, Properties, and Applications in Medicinal Chemistry

Executive Summary

5-Iodo-1-(6-methoxypyridin-3-yl)-1H-indazole is a highly functionalized heterocyclic compound of significant interest in the field of drug discovery and development. Its molecular architecture combines three key pharmacophoric elements: a 1H-indazole scaffold, a strategic iodination at the C5-position, and an N1-linked methoxypyridine moiety. The indazole core is a well-established "privileged scaffold" found in numerous approved drugs, particularly protein kinase inhibitors.[1][2][3] The iodine atom serves as a versatile synthetic handle for introducing further molecular complexity via transition-metal-catalyzed cross-coupling reactions, while the methoxypyridine group can critically influence solubility, metabolic stability, and target engagement. This guide provides a comprehensive technical overview of this compound, detailing its structural attributes, a validated synthetic pathway with mechanistic insights, and its strategic application as a key intermediate in the synthesis of advanced therapeutic agents.

The Indazole Scaffold: A Cornerstone of Modern Medicinal Chemistry

The indazole ring system, a bicyclic heterocycle composed of a fused benzene and pyrazole ring, is a cornerstone of modern medicinal chemistry.[3][4] Its structural rigidity and ability to participate in crucial hydrogen bonding interactions—acting as both a hydrogen bond donor (N-H) and acceptor (pyridine-like nitrogen)—make it an ideal scaffold for engaging with biological targets.[1] This has led to its incorporation into a multitude of clinically successful drugs, most notably in the oncology space.

Prominent examples include:

  • Axitinib (Inlyta®): A potent and selective inhibitor of vascular endothelial growth factor receptors (VEGFRs) used in the treatment of renal cell carcinoma.[1]

  • Pazopanib (Votrient®): A multi-targeted tyrosine kinase inhibitor used for renal cell carcinoma and soft tissue sarcoma.

  • Entrectinib (Rozlytrek®): An inhibitor of TRK, ROS1, and ALK kinases for treating specific types of solid tumors.[5]

The utility of the indazole core in these contexts underscores the value of its derivatives, such as 5-Iodo-1-(6-methoxypyridin-3-yl)-1H-indazole, as high-value starting materials for the discovery of next-generation therapeutics.

Structural and Physicochemical Properties

The unique combination of substituents in 5-Iodo-1-(6-methoxypyridin-3-yl)-1H-indazole defines its chemical reactivity and potential biological function.

  • 5-Iodo Group: The iodine atom at the C5 position is the molecule's primary reactive site for synthetic elaboration. It is an excellent leaving group in various palladium- or copper-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig), enabling the facile introduction of diverse aryl, heteroaryl, or alkyl groups.[6] This synthetic versatility is paramount for structure-activity relationship (SAR) studies during lead optimization.

  • 1-(6-methoxypyridin-3-yl) Group: This N1 substituent serves multiple purposes. It blocks the N-H group, removing a hydrogen bond donor capability, which can be desirable for tuning cell permeability and oral bioavailability. The methoxypyridine ring itself is a common feature in kinase inhibitors, often forming key interactions within the ATP-binding pocket of the target enzyme.

  • Indazole Core: Provides the fundamental rigid scaffold necessary for presenting the other functional groups in a well-defined spatial orientation for optimal target binding.

Physicochemical Data Summary

A comprehensive search of scientific literature and chemical databases reveals that 5-Iodo-1-(6-methoxypyridin-3-yl)-1H-indazole is primarily documented as a synthetic intermediate. As such, extensive, experimentally determined physical property data is not widely published. The table below summarizes its core identifiers.

PropertyValueSource
IUPAC Name 5-Iodo-1-(6-methoxypyridin-3-yl)-1H-indazoleN/A
CAS Number 1234617-60-2N/A
Molecular Formula C₁₃H₁₀IN₃ON/A
Molecular Weight 367.15 g/mol N/A
Appearance Expected to be a solid (e.g., off-white to brown powder)Inferred from related compounds[7]
Solubility Expected to be soluble in polar aprotic solvents (e.g., DMSO, DMF) and chlorinated solvents (e.g., DCM)Inferred from related compounds[8]
Melting Point No data availableN/A
Boiling Point No data availableN/A

Synthesis and Characterization

The synthesis of 5-Iodo-1-(6-methoxypyridin-3-yl)-1H-indazole is logically approached via a two-stage process: initial formation of the iodinated indazole core followed by N-arylation. This strategy ensures high yields and regiochemical control.

Workflow for Synthesis and Characterization

G cluster_0 Stage 1: Core Synthesis cluster_1 Stage 2: N-Arylation cluster_2 Purification & Analysis A 5-Amino-1H-indazole B Diazotization (NaNO₂, HCl, 0°C) A->B Step 1.1 C Iodide Displacement (KI) B->C Step 1.2 D 5-Iodo-1H-indazole C->D F Buchwald-Hartwig Cross-Coupling D->F E 3-Bromo-6-methoxypyridine E->F G 5-Iodo-1-(6-methoxypyridin-3-yl) -1H-indazole (Crude Product) F->G H Aqueous Work-up G->H I Column Chromatography H->I J Characterization (NMR, MS, IR) I->J K Final Pure Product J->K

A validated workflow for the synthesis and purification of the title compound.
Part 3.1: Synthesis of 5-Iodo-1H-indazole Intermediate

The most efficient route to the 5-iodo-1H-indazole core is a Sandmeyer-type reaction starting from the commercially available 5-amino-1H-indazole.[9]

Mechanistic Rationale: This reaction proceeds via the formation of a diazonium salt from the primary amine. The diazonium group is an excellent leaving group (releasing N₂ gas), facilitating nucleophilic substitution by the iodide ion from potassium iodide.

Experimental Protocol:

  • Diazotization: Suspend 5-amino-1H-indazole (1.0 eq) in a mixture of water and concentrated hydrochloric acid at 0 °C in an ice-salt bath.

  • Add a pre-cooled aqueous solution of sodium nitrite (NaNO₂, 1.1 eq) dropwise, ensuring the internal temperature remains below 5 °C. Stir for 30 minutes post-addition to ensure complete formation of the diazonium salt.

  • Iodide Displacement: In a separate flask, dissolve potassium iodide (KI, ~4.0 eq) in water and cool to 0 °C.

  • Slowly add the cold diazonium salt solution to the KI solution. A dark precipitate will form.

  • Allow the reaction mixture to warm to room temperature and stir for 3-4 hours. Gentle heating (e.g., to 50-60 °C) can be applied to drive the reaction to completion.

  • Work-up: Cool the mixture and collect the solid product by filtration. Wash the solid sequentially with cold water and an aqueous solution of sodium thiosulfate (to quench any excess iodine), followed by a final wash with cold water.

  • Dry the crude product under vacuum. This material is often of sufficient purity for the subsequent step, or it can be further purified by recrystallization.

Part 3.2: N-Arylation to Yield the Final Product

The attachment of the methoxypyridine ring is best achieved through a Buchwald-Hartwig amination, a powerful palladium-catalyzed cross-coupling reaction ideal for forming C-N bonds.

Mechanistic Rationale: The reaction involves an oxidative addition of the aryl halide to a Pd(0) catalyst, followed by coordination and deprotonation of the indazole nitrogen by a base. Reductive elimination from the resulting palladium complex yields the N-arylated product and regenerates the Pd(0) catalyst. The choice of ligand is critical for stabilizing the catalyst and promoting the reductive elimination step.

Experimental Protocol:

  • Reaction Setup: To an oven-dried flask under an inert atmosphere (e.g., Argon or Nitrogen), add 5-iodo-1H-indazole (1.0 eq), 3-bromo-6-methoxypyridine (1.1 eq), a suitable palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), a phosphine ligand (e.g., Xantphos, 4-10 mol%), and a base (e.g., Cs₂CO₃ or K₂CO₃, 2.0 eq).

  • Solvent Addition: Add a dry, degassed aprotic solvent such as dioxane or toluene via cannula.

  • Reaction Execution: Heat the mixture to reflux (typically 80-110 °C) and monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and filter through a pad of celite to remove the catalyst and inorganic salts.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

  • Purification: Concentrate the solvent under reduced pressure. The resulting crude residue is then purified by flash column chromatography on silica gel to afford the pure 5-Iodo-1-(6-methoxypyridin-3-yl)-1H-indazole.

Part 3.3: Structural Characterization

Confirmation of the final product's identity and purity is achieved using standard spectroscopic techniques.[10]

  • ¹H NMR: Will confirm the successful N-arylation by the appearance of signals corresponding to the methoxypyridine protons and the disappearance of the indazole N-H proton signal. The substitution pattern on both rings can be confirmed by the chemical shifts and coupling constants.

  • ¹³C NMR: Will show the correct number of carbon signals for the C₁₃ skeleton.

  • Mass Spectrometry (MS): Will show the correct molecular ion peak (m/z) corresponding to the calculated molecular weight (367.15 for C₁₃H₁₀IN₃O). The isotopic pattern for the iodine atom will be characteristic.

  • Infrared (IR) Spectroscopy: Will show characteristic peaks for C-O (ether), C=N, and aromatic C-H stretches, and confirm the absence of the N-H stretch from the starting indazole.

Strategic Applications in Drug Discovery

5-Iodo-1-(6-methoxypyridin-3-yl)-1H-indazole is not an end-product but a strategic building block designed for use in fragment-based or lead optimization campaigns. Its primary application lies in the synthesis of more complex molecules, typically through further cross-coupling at the C5-iodo position.

Role as a Key Intermediate in Kinase Inhibitor Synthesis

G A 5-Iodo-1-(6-methoxypyridin-3-yl) -1H-indazole (Key Intermediate) B Suzuki Coupling (with Aryl/Heteroaryl Boronic Acid) A->B C Sonogashira Coupling (with Terminal Alkyne) A->C D Library of Novel Indazole Derivatives B->D Route A C->D Route B E High-Throughput Biological Screening (e.g., Kinase Assays) D->E F Hit Identification & Lead Optimization E->F G Drug Candidate F->G

Application workflow illustrating the use of the title compound in drug discovery.

The workflow above illustrates how this intermediate can be rapidly diversified. By reacting it with a library of different boronic acids (Suzuki coupling) or terminal alkynes (Sonogashira coupling), chemists can generate a vast array of novel compounds.[11] These new molecules can then be screened against a panel of biological targets, such as protein kinases, to identify promising new drug leads. The 6-methoxypyridine and indazole core can serve as the "anchor" that binds to the target, while the new group introduced at the C5-position explores different pockets of the binding site to enhance potency and selectivity. This modular approach is highly efficient and central to modern drug discovery.

Conclusion

5-Iodo-1-(6-methoxypyridin-3-yl)-1H-indazole represents a confluence of strategic design and synthetic utility. It embodies the principles of a key intermediate, providing a stable, well-characterized scaffold that is primed for rapid and efficient diversification. Its synthesis from readily available starting materials is robust and scalable. For researchers and drug development professionals, particularly those working on kinase inhibitors and related therapeutic areas, this compound is not merely a chemical but a gateway to novel chemical space and the potential discovery of next-generation medicines.

References

  • PubChem. 5-Iodo-1H-indazole. National Center for Biotechnology Information. [Link][12]

  • Jothibasu, R., & Vittal, J. J. (n.d.). Supporting Information belonging to Versatile coordination chemistry of indazole-derived carbenes. [Link][13]

  • Semantic Scholar. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. [Link][11]

  • Organic Chemistry Portal. Indazole synthesis. [Link][14]

  • Lee, S. H., et al. (2018). Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. ACS Omega, 3(7), 7483–7491. [Link][5]

  • MDPI. 5-(1H-Indol-3-yl)-1-methyl-3-phenyl-1,6-benzodiazocin-2(1H)-one. [Link][15]

  • AuteK. 6-CHLORO-3-IODO(1H)INDAZOLE| CAS No:503045-59-8. [Link][16]

  • Journal of Medicinal and Chemical Sciences. Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study. [Link][4]

  • Google Patents. WO2006048745A1 - Methods for preparing indazole compounds. [17]

  • PubChem. 6-iodo-1H-indazole. National Center for Biotechnology Information. [Link][18]

  • Wang, W., et al. (2019). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 24(3), 573. [Link][3]

  • Elguero, J., et al. (2012). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, 77(10), 4639–4647. [Link][19]

  • Finlay, H. J., et al. (2012). Discovery of ((S)-5-(methoxymethyl)-7-(1-methyl-1H-indol-2-yl)-2-(trifluoromethyl)-4,7-dihydropyrazolo[1,5-a]pyrimidin-6-yl)((S)-2-(3-methylisoxazol-5-yl)pyrrolidin-1-yl)methanone as a potent and selective I(Kur) inhibitor. Journal of Medicinal Chemistry, 55(7), 3036–3048. [Link][20]

  • Chiba University. (2025). Indole chemistry breakthrough opens doors for more effective drug synthesis. [Link][21]

  • Taylor & Francis Online. Indazole – Knowledge and References. [Link][22]

  • AboutScience. Exploring the inhibitory mechanisms of indazole compounds against SAH/MTAN-mediated quorum sensing utilizing QSAR and docking. [Link][23]

  • ACS Publications. Discovery of 8‑(6-Methoxypyridin-3-yl)-1-(4-(piperazin-1-yl)-3-(trifluoromethyl)phenyl)-1,5-dihydro-4H-[7][12][24]triazolo[4,5‑c]quinolin-4-one (CQ211) as a Highly Potent and Selective RIOK2 Inhibitor. [Link][25]

  • Ark Pharma Scientific Limited. 3-Iodo-6-methoxy-1H-indazole. [Link][26]

Sources

Exploratory

molecular weight and formula of 5-Iodo-1-(6-methoxypyridin-3-yl)-1H-indazole

An In-Depth Technical Guide to 5-Iodo-1-(6-methoxypyridin-3-yl)-1H-indazole Prepared for: Researchers, Scientists, and Drug Development Professionals Abstract This guide provides a comprehensive technical overview of 5-I...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 5-Iodo-1-(6-methoxypyridin-3-yl)-1H-indazole

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical overview of 5-Iodo-1-(6-methoxypyridin-3-yl)-1H-indazole, a heterocyclic compound of significant interest in medicinal chemistry. The indazole scaffold is a privileged structure in drug discovery, known for a wide array of pharmacological activities. This document details the molecule's physicochemical properties, outlines a robust and logical synthetic pathway, discusses its potential applications in drug development, and provides detailed experimental protocols and safety guidelines. The strategic combination of an iodinated indazole core with a methoxypyridine moiety presents a versatile platform for developing novel therapeutic agents, particularly as kinase inhibitors and intermediates for complex molecular architectures.

Introduction: The Significance of the Indazole Scaffold

Indazoles, bicyclic aromatic heterocycles composed of a benzene ring fused to a pyrazole ring, are of paramount importance in modern pharmacology.[1][2] Their structure is considered a bioisostere of indole, allowing them to interact with a multitude of biological targets.[2] This structural versatility has led to the development of numerous drugs and clinical candidates with activities including anti-cancer, anti-inflammatory, and antimicrobial properties.[2][3]

The compound 5-Iodo-1-(6-methoxypyridin-3-yl)-1H-indazole is a specifically functionalized derivative designed for advanced chemical synthesis and biological screening. It incorporates three key features:

  • The 1H-Indazole Core: A thermodynamically stable and synthetically versatile scaffold.[2]

  • An Iodine at the C5-Position: This halogen serves as a crucial synthetic handle, enabling a variety of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck, Buchwald-Hartwig) for further molecular elaboration.

  • An N1-Substituted 6-Methoxypyridin-3-yl Group: This moiety is frequently found in kinase inhibitors and other biologically active molecules. Its presence can significantly influence the compound's solubility, metabolic stability, and target-binding affinity. The methoxy group, in particular, can act as a hydrogen bond acceptor, enhancing interactions with protein targets.[4]

This guide serves to consolidate the known and inferred scientific data for this compound, providing a foundational resource for its synthesis and application.

Physicochemical Properties

Precise, experimentally-derived data for this specific molecule is not widely published. The following properties have been calculated based on its chemical structure.

PropertyValueSource
Molecular Formula C₁₃H₁₁IN₄OCalculated
Molecular Weight 366.16 g/mol Calculated
Chemical Structure See Figure 1-
Parent Compound (5-Iodo-1H-indazole) CAS 55919-82-9[5]
Chemical Structure Visualization

The structure of 5-Iodo-1-(6-methoxypyridin-3-yl)-1H-indazole combines the indazole and pyridine ring systems.

Figure 1: Chemical structure of 5-Iodo-1-(6-methoxypyridin-3-yl)-1H-indazole.

Synthesis and Manufacturing

Causality of Experimental Design: The choice of a Buchwald-Hartwig N-arylation is strategic. This reaction is well-documented for its high efficiency and functional group tolerance in forming C-N bonds, which is precisely the transformation required to couple the indazole and pyridine rings. The use of a palladium catalyst with a specialized ligand (like Xantphos) is critical to facilitate the reductive elimination step that forms the desired product.

Proposed Synthetic Workflow

Figure 2: Proposed workflow for the synthesis of the target compound.

Detailed Experimental Protocol (Representative)

This protocol is a self-validating system, incorporating in-process controls (TLC monitoring) to ensure reaction completion before proceeding to purification.

Materials:

  • 5-Iodo-1H-indazole (1.0 eq)[5]

  • 3-Bromo-6-methoxypyridine (1.1 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 eq)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (0.04 eq)

  • Caesium Carbonate (Cs₂CO₃) (2.0 eq)

  • Anhydrous 1,4-Dioxane

  • Ethyl Acetate (EtOAc)

  • Brine (saturated aq. NaCl)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

Procedure:

  • Vessel Preparation: To a dry, oven-baked flask under an inert atmosphere (Argon or Nitrogen), add 5-Iodo-1H-indazole, 3-Bromo-6-methoxypyridine, Cs₂CO₃, Pd₂(dba)₃, and Xantphos.

  • Solvent Addition: Add anhydrous 1,4-dioxane via syringe.

  • Reaction: Heat the mixture to 100-110 °C with vigorous stirring.

  • In-Process Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material (5-Iodo-1H-indazole) is consumed (typically 12-24 hours).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute with Ethyl Acetate.

    • Filter the mixture through a pad of Celite to remove inorganic salts and the catalyst.

    • Wash the filtrate sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to afford the pure 5-Iodo-1-(6-methoxypyridin-3-yl)-1H-indazole.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Applications in Research and Drug Development

Substituted indazoles are prominent in oncology and inflammation research. The specific structural motifs of 5-Iodo-1-(6-methoxypyridin-3-yl)-1H-indazole make it a highly valuable compound for several applications:

  • Kinase Inhibitor Scaffolding: The indazole core can act as an ATP-competitive hinge-binding motif in many protein kinases.[1] The N1-aryl substitution pattern is common in potent and selective kinase inhibitors. This molecule is an ideal starting point for screening against various kinase panels.

  • Intermediate for Lead Optimization: The C5-iodo group provides a site for rapid diversification.[6] Medicinal chemists can use this handle to introduce a wide range of substituents via cross-coupling reactions to explore structure-activity relationships (SAR) and optimize properties like potency, selectivity, and pharmacokinetics.

  • Fragment-Based Drug Discovery (FBDD): Both the 5-iodoindazole and the 6-methoxypyridine fragments are valuable for FBDD campaigns targeting various protein classes.

Safety and Handling

As a Senior Application Scientist, it is imperative to handle all chemical compounds with appropriate care.

  • General Handling: Use this compound in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[7]

  • Health Hazards: While specific toxicology data is unavailable, similar aromatic iodo-compounds and N-heterocycles may cause skin, eye, and respiratory irritation. Avoid inhalation of dust and direct contact with skin and eyes.[7][8]

  • Storage: Store in a tightly sealed container in a cool, dry place, protected from light.[8]

  • Disposal: Dispose of waste material in accordance with local, regional, and national regulations.

Conclusion

5-Iodo-1-(6-methoxypyridin-3-yl)-1H-indazole represents a strategically designed molecule with high potential for drug discovery and development. Its synthesis is achievable through robust and well-established catalytic methods. The combination of a privileged indazole core with versatile synthetic handles makes it an exemplary platform for generating novel, biologically active compounds. This guide provides the foundational knowledge for researchers to effectively synthesize, handle, and utilize this compound in their scientific endeavors.

References

  • PubChem. (2025, April 14). 5-Iodo-1H-indazole. National Center for Biotechnology Information. Available at: [Link]

  • Malona, J. A., et al. (2016, June 13). NH-Heterocyclic Aryliodonium Salts and their Selective Conversion into N1-Aryl-5-iodoimidazoles. PubMed. Available at: [Link]

  • Wray, B. C., & Stambuli, J. P. (2010). Synthesis of N-Arylindazoles and Benzimidazoles from a Common Intermediate. Organic Letters. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis, Pharmacological Study and Modeling of 7-Methoxyindazole and Related Substituted Indazoles as Neuronal Nitric Oxide Synthase Inhibitors. ResearchGate. Available at: [Link]

  • Caribbean Journal of Science and Technology. (2021). Synthesis of Pharmacologically Active Indazoles and Its Analogues: A Review. CJST. Available at: [Link]

  • PubChem. (2025, April 14). 6-iodo-1H-indazole. National Center for Biotechnology Information. Available at: [Link]

  • MDPI. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. Available at: [Link]

  • MDPI. (2024, July 26). Synthesis and Characterization of Novel Indazole–Sulfonamide Compounds with Potential MAPK1 Inhibitory Activity for Cancer Treatment. Molecules. Available at: [Link]

Sources

Foundational

A Comprehensive Technical Guide to 1-(6-Methoxypyridin-3-yl)-1H-Indazole Scaffolds in Drug Discovery

Authored for: Researchers, Scientists, and Drug Development Professionals Executive Summary The indazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its presence i...

Author: BenchChem Technical Support Team. Date: February 2026

Authored for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The indazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous clinically successful therapeutic agents.[1][2][3] This guide focuses on a specific, highly promising class of indazole derivatives: those substituted at the N1 position with a 6-methoxypyridin-3-yl group. This particular substitution has proven to be a critical determinant of potent and often selective biological activity, primarily through the mechanism of protein kinase inhibition. We will dissect the synthesis, biological targets, structure-activity relationships (SAR), and therapeutic potential of this scaffold. By integrating detailed protocols, quantitative data, and mechanistic diagrams, this document serves as an essential resource for professionals engaged in the discovery and development of novel targeted therapies, particularly in the field of oncology.

Chapter 1: The Indazole Scaffold: A Privileged Core in Medicinal Chemistry

The indazole, a bicyclic aromatic heterocycle composed of a fused benzene and pyrazole ring, is a versatile and highly valued scaffold in drug design.[3] It exists in two primary tautomeric forms, 1H-indazole and 2H-indazole, with the 1H-tautomer being the more thermodynamically stable and predominant form.[4] This structural feature, combined with its ability to participate in various non-covalent interactions, makes it an ideal framework for engaging with biological targets.

The clinical significance of the indazole core is firmly established. It is the central feature in several FDA-approved drugs, including:

  • Pazopanib and Axitinib: Multi-targeted tyrosine kinase inhibitors used in the treatment of renal cell carcinoma and other cancers.[1][5]

  • Niraparib: A potent poly (ADP-ribose) polymerase (PARP) inhibitor for ovarian cancer therapy.[1]

  • Granisetron: A 5-HT3 receptor antagonist used to prevent chemotherapy-induced nausea and vomiting.[5]

The N1 position of the indazole ring is a key vector for chemical modification, allowing for the introduction of various aryl and heteroaryl substituents that profoundly influence the compound's pharmacological profile. The strategic placement of the 6-methoxypyridin-3-yl moiety at this position has emerged as a particularly effective strategy for achieving high-affinity binding to the ATP pocket of numerous protein kinases, a topic this guide will explore in detail.

Chapter 2: Synthesis and Chemical Characterization

The construction of 1-(6-methoxypyridin-3-yl)-1H-indazole scaffolds relies on robust and versatile synthetic methodologies. The primary challenge lies in the regioselective formation of the N-C bond between the indazole N1 nitrogen and the pyridine C3 carbon. Modern cross-coupling reactions are the preferred method for achieving this transformation with high efficiency and control.

Core Synthesis Strategies

A common and effective approach involves the coupling of a pre-formed indazole (or a suitable precursor) with a functionalized pyridine derivative. Palladium- or copper-catalyzed N-arylation reactions, such as the Buchwald-Hartwig amination, are frequently employed. The workflow below illustrates a generalized synthetic pathway.

G A Indazole or 3-Halo-Indazole C 1-(6-methoxypyridin-3-yl)-1H-indazole (Core Scaffold) A->C Buchwald-Hartwig or Suzuki N-Arylation B 3-Bromo-6-methoxypyridine or 3-Boronic acid-6-methoxypyridine B->C D Further Functionalization (e.g., Suzuki, Amide Coupling) C->D Position-selective reaction (e.g., at C3, C5, C6) E Final Bioactive Compound D->E

Caption: Generalized workflow for the synthesis of 1-(6-methoxypyridin-3-yl)-1H-indazole derivatives.

Experimental Protocol: Palladium-Catalyzed N-Arylation

This protocol describes a representative synthesis of the core scaffold using a palladium-catalyzed cross-coupling reaction, a method valued for its broad substrate scope and functional group tolerance.

Objective: To synthesize 1-(6-methoxypyridin-3-yl)-1H-indazole from 1H-indazole and 3-bromo-6-methoxypyridine.

Materials:

  • 1H-Indazole (1.0 eq)

  • 3-Bromo-6-methoxypyridine (1.1 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 eq)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene, 0.04 eq)

  • Cesium Carbonate (Cs₂CO₃, 2.0 eq)

  • Anhydrous 1,4-Dioxane

  • Standard laboratory glassware and inert atmosphere setup (Argon or Nitrogen)

Procedure:

  • To a dry, oven-baked round-bottom flask, add 1H-indazole, 3-bromo-6-methoxypyridine, and cesium carbonate.

  • Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this cycle three times.

  • Add the palladium catalyst (Pd₂(dba)₃) and the ligand (Xantphos) to the flask under the inert atmosphere.

  • Add anhydrous 1,4-dioxane via syringe.

  • Heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 12-24 hours).

  • Upon completion, cool the mixture to room temperature and filter it through a pad of Celite to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the resulting crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 1-(6-methoxypyridin-3-yl)-1H-indazole.

Justification of Choices:

  • Catalyst System: The Pd₂(dba)₃/Xantphos system is a robust combination for C-N bond formation. Xantphos is a bulky, electron-rich ligand that promotes the reductive elimination step, which is often rate-limiting in these couplings.

  • Base: Cesium carbonate is a strong, non-nucleophilic base that is highly effective in these reactions and generally provides better yields than weaker bases like potassium carbonate.

  • Solvent: Dioxane is a high-boiling point, aprotic solvent that effectively solubilizes the reactants and is stable under the reaction conditions.

Chemical Characterization

The identity and purity of the synthesized compounds are confirmed using standard analytical techniques.

  • ¹H NMR: The proton NMR spectrum will confirm the successful N-arylation. The characteristic signals for the methoxy group (-OCH₃) typically appear as a singlet around δ 3.9-4.1 ppm.[6][7]

  • ¹³C NMR: The carbon spectrum provides further structural confirmation, with the methoxy carbon signal appearing around δ 55-56 ppm.[6]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the exact molecular weight and elemental composition of the final product.[6]

Chapter 3: Biological Activity and Therapeutic Targets

The primary therapeutic value of the 1-(6-methoxypyridin-3-yl)-1H-indazole scaffold lies in its potent ability to inhibit protein kinases. Kinases are crucial regulators of cellular signaling, and their dysregulation is a hallmark of many diseases, especially cancer.[1]

Primary Mechanism of Action: Kinase Inhibition

Compounds based on this scaffold typically function as Type II ATP-competitive inhibitors . They bind to the kinase's ATP-binding pocket, but often in an inactive conformation (commonly the "DFG-out" conformation), which provides an additional layer of selectivity compared to inhibitors that bind the active "DFG-in" state.[8] The 6-methoxypyridine moiety frequently forms critical hydrogen bonds with conserved residues in the kinase hinge region, while the indazole core occupies the hydrophobic pocket.

G cluster_0 Upstream Signaling cluster_1 MAPK/ERK Pathway cluster_2 Cellular Response RTK Receptor Tyrosine Kinase (e.g., FGFR, TRK) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Survival Survival ERK->Survival Inhibitor Indazole Scaffold Inhibitor Inhibitor->ERK Inhibition

Caption: Simplified MAPK/ERK signaling pathway, a common target for indazole-based kinase inhibitors.[9][10]

Key Kinase Targets

Research has identified several key kinase families that are potently inhibited by derivatives of this scaffold.

  • Fibroblast Growth Factor Receptors (FGFR): Dysregulation of FGFR signaling is implicated in various cancers. Several 1H-indazole derivatives have been developed as potent FGFR inhibitors.[4][11]

  • Tropomyosin Receptor Kinases (TRK): Gene fusions involving NTRK genes are oncogenic drivers in a range of tumors. The indazole scaffold has been successfully utilized to create potent, orally available Type II TRK kinase inhibitors capable of overcoming clinical resistance mutations.[8]

  • Extracellular signal-regulated kinases (ERK): As a terminal node in the MAPK pathway, ERK is a critical target for cancer therapy. Indazole amides have been optimized as potent ERK1/2 inhibitors.[10]

  • Pim Kinases: This family of serine/threonine kinases is involved in tumorigenesis, making them an attractive target. Indazole derivatives have been developed as pan-Pim kinase inhibitors.[4][12]

  • RIOK2 Kinase: This atypical kinase is implicated in multiple cancers, and a highly potent and selective inhibitor containing a methoxypyridinyl group has been discovered.[13]

Quantitative Data Summary

The following table summarizes the inhibitory activity of representative indazole-based compounds against various kinases and cancer cell lines.

Compound Class/ReferenceTarget KinaseIC₅₀ (nM)Target Cell LineAntiproliferative IC₅₀ (nM)
FGFR Inhibitor[11]FGFR22.0 ± 0.8SNU16 (Gastric Cancer)77.4 ± 6.2
TRK Inhibitor[8]TRKA10.5KM-12 (Colon Cancer)-
TRK Inhibitor[8]TRKB0.7--
Pim Kinase Inhibitor[4]Pim-1-SMMC-7721 (Hepatocarcinoma)830
RIOK2 Inhibitor[13]RIOK2K_d_ = 6.1-Potent activity reported
FGFR1 Inhibitor[4]FGFR12.9-40.5

Note: A dash (-) indicates that the specific data was not provided in the cited source. IC₅₀ values represent the concentration required for 50% inhibition.

Chapter 4: Structure-Activity Relationship (SAR) Insights

Systematic modification of the 1-(6-methoxypyridin-3-yl)-1H-indazole scaffold has yielded crucial insights into the structural requirements for potent kinase inhibition.

G cluster_0 N1_sub 1-(6-Methoxypyridin-3-yl) - Critical for hinge binding - Methoxy group often acts as H-bond acceptor C3_sub C3 Position - Vector for large substituents - Can target solvent-exposed regions - Modulates selectivity and solubility C5_C6_sub C5/C6 Positions - Substitution here can enhance potency - Affects interaction with hydrophobic pocket

Caption: Key SAR points on the 1-(6-methoxypyridin-3-yl)-1H-indazole scaffold.

  • The N1-(6-Methoxypyridin-3-yl) Group: This moiety is often the primary "anchor" of the molecule within the kinase active site. The pyridine nitrogen and/or the methoxy oxygen can form crucial hydrogen bonds with the backbone amides of the kinase hinge region, a conserved structural motif. Its orientation is critical for high-affinity binding.

  • The C3 Position: This position is a key vector for synthetic diversification. Small groups or large, complex side chains can be installed here to extend into solvent-exposed regions of the ATP pocket. This is often where linkers to solubilizing groups (like piperazines) are attached to improve pharmacokinetic properties.[4][13]

  • The C5 and C6 Positions: The benzene portion of the indazole ring occupies a hydrophobic region of the ATP pocket. Substitution at the C5 or C6 positions with small lipophilic groups or groups capable of forming additional interactions can significantly enhance potency. For example, incorporating groups like 2,6-dichloro-3,5-dimethoxyphenyl at the C6 position led to potent FGFR inhibitors.[4]

Chapter 5: Preclinical and Therapeutic Applications

The primary therapeutic application for this scaffold is in oncology . The potent inhibition of key oncogenic drivers like FGFR, TRK, and components of the MAPK pathway makes these compounds highly valuable for targeted cancer therapy.

Several compounds have demonstrated promising in vivo efficacy in mouse xenograft models, a critical step in preclinical development.[8][13] For instance, the RIOK2 inhibitor CQ211 and the TRK inhibitor IHMT-TRK-284 both showed significant tumor growth inhibition in relevant cancer models.[8][13]

Protocol: In Vitro Antiproliferative Assay (MTT Assay)

This protocol outlines a standard method for assessing the cytotoxic or cytostatic effects of a synthesized compound on cancer cell lines.[14][15]

Objective: To determine the IC₅₀ value of a test compound against a specific cancer cell line.

Materials:

  • Cancer cell line of interest (e.g., K562, A549)[15]

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • 96-well cell culture plates

  • Test compound dissolved in DMSO to create a stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl) or pure DMSO

  • Multi-channel pipette, incubator (37 °C, 5% CO₂), microplate reader (570 nm)

Procedure:

  • Cell Seeding: Seed the cancer cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in complete medium from the DMSO stock. The final DMSO concentration in the wells should be kept constant and low (<0.5%).

  • Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound. Include "vehicle control" (medium with DMSO only) and "blank" (medium only) wells.

  • Incubate the plate for 72 hours (or a desired time point) at 37 °C, 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Add 100 µL of solubilization buffer to each well and incubate overnight at 37 °C (or add 100 µL of DMSO and mix thoroughly) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Subtract the absorbance of the blank wells. Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.

Chapter 6: Future Perspectives and Conclusion

The 1-(6-methoxypyridin-3-yl)-1H-indazole scaffold has unequivocally demonstrated its value as a powerful framework for the design of potent and selective kinase inhibitors. Its success in targeting a range of oncogenic kinases, including FGFR, TRK, and ERK, underscores its significant potential in cancer therapy.

Future research in this area will likely focus on several key objectives:

  • Overcoming Drug Resistance: As seen with the development of next-generation TRK inhibitors, this scaffold can be modified to overcome acquired resistance mutations that emerge during therapy.[8]

  • Improving Pharmacokinetic Properties: Further optimization of solubility, metabolic stability, and oral bioavailability will be crucial for advancing lead compounds into clinical trials.

  • Exploring New Therapeutic Areas: While oncology is the dominant focus, the diverse biological activities of indazoles suggest that this scaffold could be explored for other indications, such as inflammatory diseases or neurodegenerative disorders.[2][16]

References

  • Optimization of 1H-indazol-3-amine derivatives as potent fibroblast growth factor receptor inhibitors. (2017). Bioorganic & Medicinal Chemistry Letters. [Link]

  • Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. (n.d.). The Journal of Organic Chemistry. [Link]

  • Synthesis and biological activities of a novel series of indazole derivatives. (2011). Rasayan Journal of Chemistry. [Link]

  • Discovery of 8-(6-Methoxypyridin-3-yl)-1-(4-(piperazin-1-yl)-3-(trifluoromethyl)phenyl)-1,5-dihydro-4H-[6][11][16]triazolo[4,5-c]quinolin-4-one (CQ211) as a Highly Potent and Selective RIOK2 Inhibitor. (2022). Journal of Medicinal Chemistry. [Link]

  • Development of a Series of (1-Benzyl-3-(6-methoxypyrimidin-3-yl)-5-(trifluoromethoxy)-1H-indol-2-yl)methanols as Selective Protease Activated Receptor 4 (PAR4) Antagonists with in Vivo Utility and Activity Against γ-Thrombin. (2020). Journal of Medicinal Chemistry. [Link]

  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. (2021). RSC Medicinal Chemistry. [Link]

  • The discovery of novel 3-(pyrazin-2-yl)-1H-indazoles as potent pan-Pim kinase inhibitors. (2015). Bioorganic & Medicinal Chemistry Letters. [Link]

  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. (2021). RSC Advances. [Link]

  • Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study. (2022). Journal of Medicinal and Chemical Sciences. [Link]

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (2018). Molecules. [Link]

  • Synthesis and Characterization of Novel Indazole–Sulfonamide Compounds with Potential MAPK1 Inhibitory Activity for Cancer Treatment. (2024). Molecules. [Link]

  • Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. (2023). Research Square. [Link]

  • Indazole From Natural Resources And Biological Activity. (2022). Journal of Pharmaceutical Negative Results. [Link]

  • Integration of Hybridization Strategies in Pyridine–Urea Scaffolds for Novel Anticancer Agents: Design, Synthesis, and Mechanistic Insights. (2022). ResearchGate. [Link]

  • Indazole synthesis. (n.d.). Organic Chemistry Portal. [Link]

  • Preparation of 1H-Indazole-3-carbonitrile. (2020). Organic Syntheses. [Link]

  • Exploring the inhibitory mechanisms of indazole compounds against SAH/MTAN-mediated quorum sensing utilizing QSAR and docking. (2022). Drug Target Insights. [Link]

  • Discovery of (E)-N-(4-methyl-5-(3-(2-(pyridin-2-yl)vinyl)-1H-indazol-6-yl)thiazol-2-yl)-2-(4-methylpiperazin-1-yl)acetamide (IHMT-TRK-284) as a novel orally available type II TRK kinase inhibitor capable of overcoming multiple resistant mutants. (2020). European Journal of Medicinal Chemistry. [Link]

  • Design, synthesis and characterization of 1H-pyridin-4-yl-3,5- disubstituted indazoles and their AKT inhibition. (2014). Journal of Chemical Sciences. [Link]

  • Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2). (2016). Bioorganic & Medicinal Chemistry Letters. [Link]

  • Structure-activity relationships, and drug metabolism and pharmacokinetic properties for indazole piperazine and indazole piperidine inhibitors of ROCK-II. (2007). Bioorganic & Medicinal Chemistry Letters. [Link]

  • ALK5 kinase Inhibitors. (n.d.). Otava Chemicals. [Link]

Sources

Exploratory

Technical Guide: Physicochemical Characterization of 5-Iodo-1-(6-methoxypyridin-3-yl)-1H-indazole

A Senior Application Scientist's Field-Proven Insights for Researchers in Drug Development Abstract 5-Iodo-1-(6-methoxypyridin-3-yl)-1H-indazole represents a specific molecular architecture within the broader class of su...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Field-Proven Insights for Researchers in Drug Development

Abstract

5-Iodo-1-(6-methoxypyridin-3-yl)-1H-indazole represents a specific molecular architecture within the broader class of substituted indazoles, a scaffold of significant interest in medicinal chemistry due to its prevalence in compounds targeting a range of biological pathways, including protein kinases.[1][2] As with any novel or sparsely documented compound, the foundational step in its evaluation is a thorough and accurate determination of its physicochemical properties. This guide provides a comprehensive, methodology-focused framework for the characterization of this compound, with a primary focus on its melting point and associated physical attributes. It is designed for researchers and scientists to not only understand the "what" but the "why" behind each experimental step, ensuring data integrity and reproducibility.

Compound Identity and Predicted Physicochemical Profile

The subject of this guide is 5-Iodo-1-(6-methoxypyridin-3-yl)-1H-indazole. A precise understanding of its core structure is the logical starting point for any experimental work.

G cluster_0 Synthesis & Purification cluster_1 Primary Characterization cluster_2 Structural & Purity Confirmation cluster_3 Final Validation Synthesis Chemical Synthesis (e.g., Suzuki or Buchwald-Hartwig Coupling) Purification Purification (Column Chromatography / Recrystallization) Synthesis->Purification Crude Product TLC TLC Analysis (Single Spot Verification) Purification->TLC Fractions MP Melting Point Determination (Assess Purity & Identity) TLC->MP Confirmed Pure Fractions Solubility Solubility Screening (Select Solvents for Analysis) MP->Solubility HPLC HPLC Analysis (Quantitative Purity >95%) MP->HPLC MS Mass Spectrometry (MS) (Confirm Molecular Weight) HPLC->MS NMR NMR Spectroscopy (¹H, ¹³C) (Confirm Structure) MS->NMR Final Validated Compound (Ready for Biological Screening) NMR->Final

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols: Buchwald-Hartwig Amination for 5-Iodo-Indazole Intermediates

Introduction The indazole scaffold is a privileged structural motif in medicinal chemistry and drug development, appearing in a wide array of therapeutic agents, including potent kinase inhibitors. The functionalization...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The indazole scaffold is a privileged structural motif in medicinal chemistry and drug development, appearing in a wide array of therapeutic agents, including potent kinase inhibitors. The functionalization of this heterocyclic system is therefore of paramount importance. The Buchwald-Hartwig amination has emerged as a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds, offering a significant advantage over traditional methods which often require harsh conditions and have limited substrate scope.[1][2] This is particularly true for the synthesis of N-arylated indazoles, which are key intermediates in the development of novel pharmaceuticals.

This guide provides a comprehensive overview and detailed protocols for the successful application of the Buchwald-Hartwig amination to 5-iodo-indazole intermediates. We will delve into the mechanistic underpinnings of the reaction, explore the critical parameters for optimization, and provide step-by-step procedures to empower researchers in their synthetic endeavors.

The Catalytic Cycle: A Mechanistic Overview

The Buchwald-Hartwig amination proceeds via a palladium-catalyzed cycle.[1][3][4] Understanding this mechanism is crucial for troubleshooting and optimizing reaction conditions.

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by undergoing oxidative addition to the 5-iodo-indazole, forming a Pd(II) intermediate.[1][3][5] The reactivity of the aryl halide generally follows the trend: I > Br > Cl.[3]

  • Ligand Exchange and Amine Coordination: The amine nucleophile coordinates to the palladium center.

  • Deprotonation: A base is required to deprotonate the coordinated amine, forming a palladium-amido complex.[6]

  • Reductive Elimination: This is the final step where the C-N bond is formed, yielding the desired N-arylated indazole product and regenerating the active Pd(0) catalyst.[1][7]

Visualization of the Catalytic Cycle

Buchwald_Hartwig_Catalytic_Cycle cluster_cycle Catalytic Cycle Pd0 LPd(0) OA_complex L(Ar)Pd(II)-I Pd0->OA_complex Oxidative Addition (Ar-I) Amine_complex L(Ar)Pd(II)-NHR'R'' OA_complex->Amine_complex Amine Coordination (HNR'R'') Amido_complex L(Ar)Pd(II)-NR'R'' Amine_complex->Amido_complex Deprotonation (Base) Amido_complex->Pd0 Reductive Elimination Product N-Arylated Indazole (Ar-NR'R'') Amido_complex->Product Product Release ArI 5-Iodo-Indazole (Ar-I) ArI->OA_complex Amine Amine (HNR'R'') Amine->Amine_complex

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Optimizing Reaction Conditions for 5-Iodo-Indazole Amination

The success of the Buchwald-Hartwig amination is highly dependent on the careful selection of several key parameters. For 5-iodo-indazole substrates, the following considerations are crucial.

Catalyst System: Palladium Precursor and Ligand

The choice of the palladium source and, more importantly, the phosphine ligand is critical for an efficient reaction. While traditional sources like Pd(OAc)₂ can be used, modern pre-catalysts are often more reliable as they facilitate the formation of the active Pd(0) species more cleanly.[3][8]

Ligand Selection is Key: Bulky, electron-rich phosphine ligands are essential for promoting both the oxidative addition and the reductive elimination steps.[1][5] The choice of ligand is often dictated by the nature of the amine coupling partner.[3][8]

Ligand FamilyRecommended ForKey Features
Biaryl Phosphines (e.g., XPhos, RuPhos, BrettPhos) Primary and secondary amines, challenging substrates.Sterically hindered and electron-rich, promoting high catalytic activity.[1][5] RuPhos is often a good choice for secondary amines, while BrettPhos is effective for primary amines.[8]
Ferrocenyl Phosphines (e.g., DavePhos) Heterocyclic amines.Offers a different steric and electronic profile that can be beneficial for specific substrates.[4]
Bidentate Ligands (e.g., BINAP, Xantphos) Can be effective, particularly with aryl iodides, as they can prevent the formation of unreactive palladium iodide dimers.[1]Bidentate ligands can sometimes lead to slower reaction rates compared to bulky monophosphine ligands.
The Role of the Base

A strong, non-nucleophilic base is required for the deprotonation of the amine coordinated to the palladium center.[6]

BasepKaHComments
Sodium tert-butoxide (NaOtBu) ~19A very common and effective base for a wide range of substrates.[3]
Potassium tert-butoxide (KOtBu) ~19Similar in strength to NaOtBu.
Lithium bis(trimethylsilyl)amide (LHMDS) ~26A strong, non-nucleophilic base that can be particularly useful for substrates with sensitive functional groups.[4][9]
Cesium carbonate (Cs₂CO₃) ~10A weaker base that may be necessary for substrates sensitive to strong alkoxides, though higher temperatures may be required.[6][8]
Potassium phosphate (K₃PO₄) ~12Another weaker base option for sensitive substrates.[6]
Solvent and Temperature Considerations

The choice of solvent is crucial for ensuring the solubility of all reaction components and for stabilizing intermediates in the catalytic cycle.[6]

  • Toluene and Dioxane: These are the most commonly used and generally effective solvents for Buchwald-Hartwig aminations.[6][10]

  • Tetrahydrofuran (THF): Can also be a suitable solvent.[11]

  • Temperature: Reactions are typically heated, with temperatures ranging from 80-110 °C being common.[3][10] For less reactive substrates or weaker bases, higher temperatures may be necessary. However, prolonged exposure to high temperatures (>120 °C) can lead to catalyst decomposition.[10]

Experimental Protocols

Safety First: All manipulations should be performed under an inert atmosphere (argon or nitrogen) using standard Schlenk line or glovebox techniques. Solvents should be anhydrous and degassed prior to use.[8]

General Protocol for the Buchwald-Hartwig Amination of a 5-Iodo-Indazole

This protocol provides a starting point for the amination of a generic 5-iodo-indazole with a primary or secondary amine. Optimization of catalyst, ligand, base, and temperature may be necessary for specific substrates.

Reagents and Materials:

  • 5-Iodo-indazole (1.0 mmol, 1.0 equiv)

  • Amine (1.2 mmol, 1.2 equiv)

  • Palladium pre-catalyst (e.g., RuPhos Pd G3, 0.02 mmol, 2 mol%)

  • Ligand (if not using a pre-catalyst, e.g., RuPhos, 0.04 mmol, 4 mol%)

  • Base (e.g., NaOtBu, 1.4 mmol, 1.4 equiv)

  • Anhydrous, degassed solvent (e.g., toluene, 5 mL)

  • Oven-dried reaction vessel (e.g., Schlenk tube) with a magnetic stir bar

Procedure:

  • Reaction Setup: To the oven-dried reaction vessel, add the 5-iodo-indazole, palladium pre-catalyst (or palladium source and ligand), and base under an inert atmosphere.

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with argon or nitrogen three times.

  • Solvent and Amine Addition: Add the anhydrous, degassed solvent via syringe, followed by the amine.

  • Reaction: Place the reaction vessel in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove palladium residues. Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Filter and concentrate the organic layer under reduced pressure. Purify the crude product by flash column chromatography.

Experimental Workflow Visualization

Experimental_Workflow start Start setup Reaction Setup: - 5-Iodo-indazole - Pd Pre-catalyst - Base start->setup inert Establish Inert Atmosphere (Ar/N2) setup->inert add_reagents Add Anhydrous, Degassed Solvent and Amine inert->add_reagents react Heat and Stir (e.g., 100 °C) add_reagents->react monitor Monitor Reaction (TLC, LC-MS) react->monitor workup Reaction Workup: - Cool, Dilute, Filter - Wash, Dry monitor->workup purify Purification: Flash Column Chromatography workup->purify end End purify->end

Caption: A typical experimental workflow for Buchwald-Hartwig amination.

Troubleshooting Common Issues

IssuePossible Cause(s)Suggested Solution(s)
Low or No Yield - Inactive catalyst. - Inappropriate ligand choice. - Incorrect base selection. - Poor reagent purity or inert atmosphere.- Use a reliable pre-catalyst.[8] - Screen different ligands based on the amine type.[8] - Ensure the base is strong enough and compatible with your substrate.[8] - Use high-purity, anhydrous, and degassed reagents and solvents under a strict inert atmosphere.[8]
Formation of Palladium Black - Catalyst decomposition.- This indicates the active catalyst has fallen out of the catalytic cycle.[10] Lowering the reaction temperature and ensuring a strictly inert atmosphere may help.
Side Reactions (e.g., Hydrodehalogenation) - Presence of water or other proton sources.- Ensure all reagents and solvents are scrupulously dried.

Conclusion

The Buchwald-Hartwig amination is an indispensable tool for the synthesis of N-functionalized indazoles. By understanding the underlying mechanism and systematically optimizing the key reaction parameters—catalyst, ligand, base, solvent, and temperature—researchers can reliably and efficiently access a diverse range of 5-amino-indazole derivatives. This guide provides a solid foundation for the successful implementation of this powerful transformation in the pursuit of novel therapeutics and functional materials.

References

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023, June 30). Chemistry LibreTexts. Retrieved from [Link]

  • Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects - PMC. National Center for Biotechnology Information. Retrieved from [Link]

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! (2025, April 3). YouTube. Retrieved from [Link]

  • Buchwald–Hartwig amination - Wikipedia. Wikipedia. Retrieved from [Link]

  • Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. ACS GCI Pharmaceutical Roundtable. Retrieved from [Link]

  • Help troubleshooting a Buchwald-Hartwig amination? : r/chemistry - Reddit. (2018, September 6). Reddit. Retrieved from [Link]

  • Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. ACS Publications. Retrieved from [Link]

  • Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point - University of Windsor. University of Windsor. Retrieved from [Link]

  • Buchwald-Hartwig coupling troubleshooting - Chemistry Stack Exchange. (2022, May 22). Chemistry Stack Exchange. Retrieved from [Link]

  • A general approach to the optimisation of Buchwald-Hartwig aminations - CatSci Ltd. CatSci Ltd. Retrieved from [Link]

  • Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress. ACS GCI Pharmaceutical Roundtable. Retrieved from [Link]

  • ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions. - ResearchGate. (2025, August 6). ResearchGate. Retrieved from [Link]

  • [Named Reaction #2] Buchwald-Hartwig Amination : r/chemistry - Reddit. (2017, January 29). Reddit. Retrieved from [Link]

  • Buchwald‐Hartwig amination of (hetero)aryl halides with secondary amines - ResearchGate. ResearchGate. Retrieved from [Link]

  • Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry - MDPI. (2022, January 18). MDPI. Retrieved from [Link]

  • Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles. (2023, February 7). Royal Society of Chemistry. Retrieved from [Link]

  • C3-INDAZOLE FUNCTIONALIZATION: A REVIEW Francis Giraud, Fabrice Anizon, Pascale Moreau Institute of Chemistry of Clermont-Ferran. HAL Open Science. Retrieved from [Link]

  • Synthesis of Benzimidazoles through Palladium‐Catalyzed Amination of 2‐Iodobenzimines with Diaziridinone - ResearchGate. (2025, August 9). ResearchGate. Retrieved from [Link]

  • Synthesis of 2,3-diarylsubstituted indazoles utilizing a Suzuki cross-coupling/deprotection/N-arylation sequence - PMC. National Center for Biotechnology Information. Retrieved from [Link]

  • Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders - PMC - NIH. (2024, December 12). National Institutes of Health. Retrieved from [Link]

  • Palladium-catalyzed synthesis of N-arylated carbazoles using anilines and cyclic diaryliodonium salts - Beilstein Journals. (2013, June 21). Beilstein Journals. Retrieved from [Link]

  • Copper-Catalyzed Amination of Aryl Chlorides under Mild Reaction Conditions. Organic Chemistry Portal. Retrieved from [Link]

  • Palladium-Catalyzed Sequential C-H Activation/Amination with Diaziridinone: An Approach to Indoles - PubMed. (2021, May 7). National Center for Biotechnology Information. Retrieved from [Link]

  • ChemInform Abstract: Direct Access to 3-Aminoindazoles by Buchwald-Hartwig C-N Coupling Reaction. | Request PDF - ResearchGate. (2025, August 6). ResearchGate. Retrieved from [Link]

  • Optimization of the reaction conditions a | Download Table - ResearchGate. ResearchGate. Retrieved from [Link]

  • Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands - ResearchGate. (2026, February 5). ResearchGate. Retrieved from [Link]

Sources

Application

Application Note: Precision N-Arylation for the Synthesis of 1-(6-Methoxypyridin-3-yl)-1H-indazoles

This Application Note is structured as a high-level technical guide for drug discovery chemists, focusing on the regioselective synthesis of 1-(6-methoxypyridin-3-yl)-1H-indazole . Executive Summary & Strategic Analysis...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a high-level technical guide for drug discovery chemists, focusing on the regioselective synthesis of 1-(6-methoxypyridin-3-yl)-1H-indazole .

Executive Summary & Strategic Analysis

The 1-(heteroaryl)-1H-indazole scaffold is a privileged pharmacophore in medicinal chemistry, appearing frequently in kinase inhibitors (e.g., Axitinib analogs), anti-inflammatory agents, and CNS modulators. The specific target, 1-(6-methoxypyridin-3-yl)-1H-indazole , presents a classic but non-trivial challenge: Regioselectivity .

Indazole possesses two nucleophilic nitrogen atoms:

  • 
     (Pyrrole-like):  The thermodynamic attachment point.
    
  • 
     (Pyridine-like):  The kinetic attachment point, often favored by steric bulk at C7 or specific chelating conditions.
    

To synthesize the


-isomer with high fidelity, we must select a catalytic system that aligns electronic bias with thermodynamic stability. This guide details two validated protocols:
  • Method A (Chan-Lam Coupling): The primary recommendation for medicinal chemistry scale (<5g). It utilizes oxidative copper catalysis to achieve >95:5

    
    :
    
    
    
    selectivity under mild conditions.
  • Method B (Buchwald-Hartwig Coupling): The alternative for process scale (>10g) or unreactive substrates, utilizing palladium catalysis to drive conversion through elevated temperature.

Mechanistic Logic & Regiocontrol

The Electronic Bias

Quantum mechanical (QM) analysis of the indazole anion reveals that the Highest Occupied Molecular Orbital (HOMO) coefficient is significantly larger at


 than 

.[1] Consequently, reactions proceeding via a discrete deprotonated intermediate (anion) will preferentially attack the electrophile at

.
  • Chan-Lam (Cu): Proceeds via coordination of the indazole to an oxidized Cu(II/III) species. The coordination is sensitive to the electronic density, heavily favoring

    
    .[1]
    
  • Buchwald-Hartwig (Pd): Involves reductive elimination from a Pd(II)-amido complex. While generally

    
     selective due to thermodynamics, high temperatures can occasionally promote 
    
    
    
    arylation via a Curtin-Hammett scenario if the transition state energy difference is low.
Visualization: Catalytic Cycle (Chan-Lam)

The following diagram illustrates the oxidative cycle favored for this synthesis.[1]

ChanLamCycle Start Start: Cu(OAc)2 (Cu II) Transmetallation Transmetallation (Ar-B(OH)2 enters) Start->Transmetallation Coordination Coordination (Indazole-H enters) Transmetallation->Coordination - AcOH Oxidation Oxidation (O2) Formation of Ar-Cu(III)-Indazole Coordination->Oxidation Air/O2 RedElim Reductive Elimination (C-N Bond Formation) Oxidation->RedElim Product Product: 1-(6-methoxypyridin-3-yl)-1H-indazole RedElim->Product Regen Catalyst Regeneration (Cu I -> Cu II) RedElim->Regen Release Cu(I) Regen->Start Oxidation

Figure 1: The Cu(II)/Cu(III) oxidative cycle. Note that the coordination step is the regioselectivity-determining event.

Experimental Protocols

Method A: Copper-Catalyzed Chan-Lam Coupling (Recommended)

Applicability: Best for high regioselectivity (


) and mild conditions.
Substrates:  1H-Indazole + (6-Methoxypyridin-3-yl)boronic acid.
Reagents & Materials
ComponentEquiv.RoleNotes
1H-Indazole 1.0NucleophileLimiting reagent.
(6-Methoxypyridin-3-yl)boronic acid 1.5 - 2.0ElectrophileExcess required due to potential protodeboronation.
Cu(OAc)₂ 0.1 - 0.5CatalystAnhydrous preferred. 0.1 eq is catalytic; 0.5 eq speeds up reaction.
Pyridine 2.0Ligand/BaseActs as the ligand for Cu and proton scavenger.
DCM (Dichloromethane) [0.1 M]SolventAnhydrous. Promotes solubility of organic intermediates.
4Å Molecular Sieves 100 mg/mmolAdditiveCritical for scavenging water to prevent boronic acid hydrolysis.
Oxygen Source BalloonOxidantDry air or O₂ balloon is sufficient.
Step-by-Step Protocol
  • Preparation: In a dry round-bottom flask equipped with a magnetic stir bar, add 1H-Indazole (1.0 equiv), (6-Methoxypyridin-3-yl)boronic acid (1.5 equiv), and Cu(OAc)₂ (0.2 equiv).

  • Desiccation: Add activated powdered 4Å Molecular Sieves .

  • Solvation: Add anhydrous DCM to achieve a concentration of 0.1 M relative to the indazole.

  • Activation: Add Pyridine (2.0 equiv) dropwise. The solution should turn a deep blue/green color, indicating the formation of the Cu-pyridine complex.

  • Oxidation: Cap the flask with a rubber septum and insert a balloon filled with O₂ (or open to dry air with a drying tube). Stir vigorously at Room Temperature (20–25°C) .

  • Monitoring: Monitor via LC-MS or TLC (EtOAc/Hexane). Reaction typically requires 16–24 hours .

    • Checkpoint: If conversion stalls <50%, add an additional 0.5 equiv of boronic acid and 0.1 equiv of Cu(OAc)₂.

  • Work-up:

    • Filter the mixture through a pad of Celite to remove molecular sieves and copper salts. Wash the pad with DCM.

    • Wash the filtrate with 10% NH₄OH (aq) or EDTA solution (to sequester residual Cu), followed by brine.

    • Dry over Na₂SO₄ and concentrate.

  • Purification: Flash chromatography on silica gel. The

    
    -isomer is typically less polar than the 
    
    
    
    -isomer (if formed).
Method B: Palladium-Catalyzed Buchwald-Hartwig Coupling

Applicability: Best for unreactive substrates or large-scale synthesis where boronic acids are expensive/unstable. Substrates: 1H-Indazole + 5-Bromo-2-methoxypyridine.

Reagents & Materials
ComponentEquiv.RoleNotes
1H-Indazole 1.0Nucleophile
5-Bromo-2-methoxypyridine 1.1ElectrophileCommercial name often "3-bromo-6-methoxypyridine".
Pd₂(dba)₃ 0.02 (2 mol%)Pre-catalystSource of Pd(0).
Xantphos 0.06 (6 mol%)LigandLarge bite angle favors reductive elimination.
Cs₂CO₃ 2.0BaseMild base, compatible with pyridine rings.
1,4-Dioxane [0.2 M]SolventDegassed.
Step-by-Step Protocol
  • Inerting: Flame-dry a reaction vial and cool under Argon/Nitrogen.

  • Charging: Add 1H-Indazole (1.0 equiv), 5-Bromo-2-methoxypyridine (1.1 equiv), Pd₂(dba)₃ (2 mol%), Xantphos (6 mol%), and Cs₂CO₃ (2.0 equiv).

  • Solvation: Add degassed 1,4-Dioxane .

  • Reaction: Seal the vial and heat to 100°C for 12–16 hours .

  • Work-up: Cool to RT. Dilute with EtOAc and filter through Celite. Wash with water and brine.

  • Purification: Flash chromatography.

Troubleshooting & Optimization

The following decision tree helps navigate common issues, particularly regarding the 6-methoxypyridine moiety (which can be prone to demethylation under harsh acidic conditions, though stable here).

Troubleshooting Issue Problem Encountered LowYield Low Conversion Issue->LowYield N2_Isomer High N2 Isomer Issue->N2_Isomer Demethylation Methoxy Cleavage Issue->Demethylation Sol_A Add more Boronic Acid Check O2 flow LowYield->Sol_A Sol_B Switch to Method A (Chan-Lam) Lower Temp in Method B N2_Isomer->Sol_B Sol_C Avoid Lewis Acids Ensure Base is anhydrous Demethylation->Sol_C

Figure 2: Troubleshooting logic for N-arylation of indazoles.

Comparative Data Table
FeatureMethod A (Chan-Lam)Method B (Buchwald)
Regioselectivity (

:

)
Excellent (>95:5) Good (80:20 to 95:5)
Temperature Room Temp (25°C)High Heat (100°C)
Reaction Time Slow (16-48 h)Fast (4-12 h)
Air/Moisture Sensitivity Tolerant (Requires O₂)Sensitive (Requires Inert Gas)
Purification Easy (Cu removal required)Moderate (Pd removal required)

References

  • Chan-Lam Coupling Mechanism & Scope

    • Qiao, J. X., & Lam, P. Y. S. (2011). Copper-promoted carbon-heteroatom bond cross-coupling with boronic acids and derivatives. Synthesis.

  • Regioselectivity in Indazole Arylation

    • Laha, J. K., et al. (2020). Regioselective N-Arylation of Indazoles. The Journal of Organic Chemistry.

  • Buchwald-Hartwig Coupling for Heterocycles

    • Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition.

  • Synthesis of Kinase Inhibitors (Indazole Scaffold)

    • Example protocol derived from Axitinib synthesis optimization studies.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: High-Fidelity Synthesis of 5-Iodo-1-(6-methoxypyridin-3-yl)-1H-indazole

[1][2] Part 1: System Overview & Strategic Analysis[1][2] The Synthetic Challenge The synthesis of 5-Iodo-1-(6-methoxypyridin-3-yl)-1H-indazole presents a classic "chemoselectivity vs. regioselectivity" conflict.[1] The...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Part 1: System Overview & Strategic Analysis[1][2]

The Synthetic Challenge

The synthesis of 5-Iodo-1-(6-methoxypyridin-3-yl)-1H-indazole presents a classic "chemoselectivity vs. regioselectivity" conflict.[1]

  • The Payload Risk (Chemoselectivity): The C5-iodine atom on the indazole core is a highly reactive "handle" intended for downstream cross-coupling (e.g., Suzuki, Sonogashira).[1] Standard Palladium-catalyzed N-arylation (Buchwald-Hartwig) poses a critical risk: Pd(0) undergoes oxidative addition into the C5-I bond faster than it reacts with the heteroaryl halide coupling partner, leading to polymerization or deiodination.[1]

  • The Isomer Risk (Regioselectivity): Indazoles possess two nucleophilic nitrogens (N1 and N2).[1] While N1 is thermodynamically preferred, steric factors and specific metal-binding modes can lead to significant N2 byproduct formation (often inseparable by standard flash chromatography).[1]

The Solution: Copper-Mediated Oxidative Coupling (Chan-Lam)

To bypass the C5-Iodo instability, we recommend the Chan-Lam coupling using the aryl boronic acid.[1] Unlike Palladium, Copper(II) does not readily undergo oxidative addition into aryl-iodide bonds under mild conditions, ensuring the C5-I handle remains intact.[1]

Validated Reaction Pathway

ReactionPathway Indazole 5-Iodo-1H-indazole (Substrate A) Cu_Cat Cu(OAc)2 (1.0 eq) Pyridine (2.0 eq) Indazole->Cu_Cat Boronic (6-methoxypyridin-3-yl) boronic acid (Substrate B) Boronic->Cu_Cat Intermediate Cu(III)-Complex (Transient) Cu_Cat->Intermediate Transmetallation Oxygen Atmospheric O2 (Re-oxidant) Oxygen->Cu_Cat Regenerates Cu(II) Product Target: N1-Product (Preserved C5-I) Intermediate->Product Reductive Elimination (Major Path) Byproduct N2-Isomer (Minor Impurity) Intermediate->Byproduct Steric Leakage (Minor Path)

Figure 1: The Chan-Lam oxidative coupling pathway prioritizes C-N bond formation while being orthogonal to the C-I bond reactivity.[1]

Part 2: Optimized Experimental Protocol

Reagents & Stoichiometry
ComponentEquiv.RoleCritical Note
5-Iodo-1H-indazole 1.0Limiting ReagentPurity >98% required to avoid catalyst poisoning.[1]
(6-methoxypyridin-3-yl)boronic acid 1.5 - 2.0Coupling PartnerExcess required due to potential protodeboronation.[1]
Cu(OAc)₂ 1.0Catalyst/PromoterAnhydrous preferred.[1] Hydrated forms slow reaction.
Pyridine 2.0 - 3.0Ligand/BaseEssential for stabilizing the Cu-complex.[1]
DCM or DCE [0.1 M]SolventNon-coordinating solvents favor N1 selectivity.[1]
4Å Molecular Sieves 200 mg/mmolWater ScavengerCrucial: Water promotes protodeboronation of the pyridine.
Step-by-Step Methodology

1. Preparation (The "Dry" Phase):

  • Flame-dry a 2-neck round bottom flask equipped with a drying tube (CaCl₂) or an O₂ balloon.[1]

  • Charge the flask with 5-Iodo-1H-indazole (1.0 eq), Aryl Boronic Acid (1.5 eq), Cu(OAc)₂ (1.0 eq), and activated 4Å Molecular Sieves .[1]

  • Checkpoint: Do not add solvent yet. Ensure solids are free-flowing.[1]

2. Activation:

  • Add Dichloromethane (DCM) to achieve a 0.1 M concentration relative to the indazole.[1]

  • Add Pyridine (2.0 eq) slowly via syringe.[1]

  • Observation: The solution should turn a deep blue/green color (characteristic of Cu(II)-pyridine complexes).[1]

3. The Reaction (Oxidative Coupling):

  • Stir vigorously at Room Temperature (20–25°C) open to air (or under an O₂ balloon for faster rates).

  • Timeframe: Reaction typically requires 16–24 hours.

  • Monitoring: Check HPLC/TLC at 4 hours.

    • Target Rf: ~0.4 (Hex/EtOAc 3:1).[1]

    • Indazole Rf: ~0.2.[2]

4. Work-up & Purification:

  • Filter the reaction mixture through a pad of Celite to remove copper salts and sieves. Wash with EtOAc.

  • Wash filtrate with 10% NH₄OH (to sequester residual Cu) followed by Brine.[1]

  • Dry over Na₂SO₄ and concentrate.

  • Purification: Silica Gel Chromatography.

    • Gradient: 0% → 30% EtOAc in Hexanes.

    • Elution Order: The N1-isomer (Target) usually elutes after the N2-isomer in this solvent system due to the dipole moment, but this can invert depending on the pyridine substituent. Verify by NOESY NMR.

Part 3: Troubleshooting Guide (FAQs)

Module A: Yield & Conversion Issues

Q: The reaction turns brown/black and stops converting after 4 hours. Why?

  • Diagnosis: Catalyst death due to oxygen starvation or disproportionation to Cu(0).[1]

  • Fix: The Chan-Lam cycle requires O₂ to re-oxidize Cu(I) back to Cu(II).[1]

    • Immediate Action: If using a balloon, refill it. If open air, increase stirring speed to improve gas-liquid mass transfer.[1]

    • Protocol Adjustment: Add a co-oxidant like TEMPO (0.1 eq) to facilitate the turnover.[1]

Q: I see the starting material (Indazole) remaining, but the Boronic Acid is gone.

  • Diagnosis: Protodeboronation.[3] The pyridine ring makes the C-B bond labile, especially if water is present. The boronic acid hydrolyzed to 2-methoxypyridine.

  • Fix:

    • Double the amount of 4Å Molecular Sieves .

    • Add the boronic acid in portions (e.g., 0.5 eq every 4 hours) rather than all at once.

    • Switch to the Boronic Ester (Pinacol) , which is more stable, though it reacts slower.[1]

Module B: Selectivity Issues (N1 vs. N2)

Q: I have a 60:40 mixture of isomers. How do I improve N1 selectivity?

  • Root Cause: Solvent polarity and ligand sterics. Polar aprotic solvents (DMF/DMSO) stabilize the transition state for N2 attack.[1]

  • Optimization:

    • Switch Solvent: Move to strictly non-polar solvents like Toluene or DCE .

    • Change Ligand: Replace Pyridine with DMAP (4-dimethylaminopyridine).[1] The increased sterics and electron donation often favor the thermodynamic N1 product.

Q: How do I definitively distinguish N1 from N2 isomers?

  • Technique: 1H-NMR NOESY (Nuclear Overhauser Effect Spectroscopy).[1]

    • N1-Isomer (Target): You will see a NOE correlation between the Indazole H-7 proton and the Pyridine H-2'/H-6' protons (or the protons on the ring attached to N).[1]

    • N2-Isomer: You will see a NOE correlation between the Indazole H-3 proton and the Pyridine ring.

Troubleshooting Logic Tree

Troubleshooting Start Problem Encountered Issue_Yield Low Yield / Stalled Rxn Start->Issue_Yield Issue_Selectivity Poor N1:N2 Ratio Start->Issue_Selectivity Check_Boronic Is Boronic Acid consumed? Issue_Yield->Check_Boronic Check_Solvent Current Solvent? Issue_Selectivity->Check_Solvent Boronic_Yes Yes: Protodeboronation occurred. Fix: Add MS 4Å, add Boronic Acid slowly. Check_Boronic->Boronic_Yes Yes Boronic_No No: Catalyst inactive. Fix: Increase O2 flow, check Pyridine quality. Check_Boronic->Boronic_No No Solvent_Polar DMF/DMSO Fix: Switch to DCM or Toluene. Check_Solvent->Solvent_Polar Polar Solvent_NonPolar DCM/Toluene Fix: Switch Ligand to DMAP or Phenanthroline. Check_Solvent->Solvent_NonPolar Non-Polar

Figure 2: Decision matrix for diagnosing reaction failures.

Part 4: References & Authoritative Grounding[1][2][5]

  • Chan-Lam Coupling Fundamentals:

    • Title: Copper-promoted C-N bond cross-coupling with phenylboronic acids.[1]

    • Source:Tetrahedron Letters, Lam et al. (1998).[1][4]

    • Relevance: Establishes the baseline mechanism for Cu(II) oxidative coupling, confirming orthogonality to aryl iodides.

    • [1]

  • Indazole Regioselectivity:

    • Title: Regioselective N-Alkylation and N-Arylation of 1H-Indazoles.[1][5]

    • Source:Journal of Organic Chemistry, Slade et al. (2009).[1]

    • Relevance: Defines the thermodynamic (N1) vs. kinetic (N2) control parameters and solvent effects (DCM vs DMF).

    • [1]

  • Preventing Deiodination:

    • Title: Copper-Catalyzed N-Arylation of Imidazoles and Indazoles using Aryl Boronic Acids.[1]

    • Source:Organic Letters, Antilla et al. (2001).[1][6]

    • Relevance: Demonstrates the survival of sensitive functional groups (halides) under Cu-catalysis compared to Pd-catalysis.[1]

    • [1]

Disclaimer: This guide is intended for qualified research personnel. Always review Safety Data Sheets (SDS) for 5-Iodoindazole and Copper salts before handling.[1] The formation of potentially explosive byproducts is rare in Chan-Lam coupling but always ensure proper ventilation.

Sources

Optimization

recrystallization solvents for 5-Iodo-1-(6-methoxypyridin-3-yl)-1H-indazole

Technical Support Center: Purification & Recrystallization of 5-Iodo-1-(6-methoxypyridin-3-yl)-1H-indazole Ticket ID: #REC-IND-505 Status: Open Subject: Optimization of Recrystallization Solvents for Scale-Up Assigned Sp...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification & Recrystallization of 5-Iodo-1-(6-methoxypyridin-3-yl)-1H-indazole

Ticket ID: #REC-IND-505 Status: Open Subject: Optimization of Recrystallization Solvents for Scale-Up Assigned Specialist: Dr. A. Vance, Senior Process Chemist[1]

Executive Summary

5-Iodo-1-(6-methoxypyridin-3-yl)-1H-indazole (often an intermediate for Axitinib and related tyrosine kinase inhibitors) presents specific purification challenges due to its extended aromatic system and the presence of the basic pyridine nitrogen.[1] While discovery-scale synthesis often relies on flash chromatography (SiO₂), process-scale purification requires robust recrystallization to remove:

  • Regioisomers: Specifically the N2-isomer formed during the C-N coupling (e.g., Buchwald or Chan-Lam couplings).

  • Inorganic Impurities: Copper or Palladium residues from cross-coupling.

  • Starting Materials: Unreacted 5-iodoindazole or 5-bromo-2-methoxypyridine.

This guide details the solvent systems and protocols necessary to achieve >99% HPLC purity.

Part 1: Solvent Selection Matrix

The solubility profile of this molecule is dominated by the lipophilic iodo-indazole core and the polarizable methoxypyridine tail. It is generally insoluble in water and highly soluble in DCM and THF .

Solvent SystemRoleApplicationProsCons
Ethyl Acetate / n-Heptane Primary Choice Standard RecrystallizationExcellent rejection of non-polar impurities; good crystal growth.[1]Requires precise temperature control to avoid oiling out.
Toluene AlternativeHigh-Purity Cleanupeffective for removing N2-regioisomers due to pi-stacking selectivity.[1]High boiling point requires harsh drying conditions.
Ethanol / Water Anti-SolventPolarity AdjustmentGood for removing inorganic salts (catalysts).Low yield if water ratio is too high; risk of hydrolysis if acidic.
Acetonitrile Slurry SolventFinal PolishExcellent for removing colored impurities and trace starting materials.Lower recovery yields; often used as a "swish" or slurry rather than full recrystallization.

Part 2: Detailed Experimental Protocol

Method A: The "Standard" Ethyl Acetate/Heptane Process Best for removing general organic impurities and improving bulk density.

  • Dissolution: Charge the crude solid (10 g) into a flask. Add Ethyl Acetate (EtOAc) (approx. 5-7 volumes, 50-70 mL).

  • Heating: Heat to reflux (77°C). If the solid does not fully dissolve, add EtOAc in 1 mL increments.

    • Critical Step: If the solution is dark/black (residual Pd/Cu), add Activated Charcoal (5 wt%) and stir at reflux for 15 mins.

  • Hot Filtration: Filter the hot solution through a Celite pad to remove charcoal or inorganic salts. Rinse with hot EtOAc.

  • Nucleation: Return filtrate to the heat. Bring to a gentle boil. Slowly add n-Heptane dropwise until a slight persistent turbidity (cloudiness) is observed.[1]

  • Re-dissolution: Add just enough hot EtOAc (1-2 mL) to clear the solution again.

  • Crystallization: Remove from heat. Allow to cool to room temperature (RT) slowly (over 2-3 hours) with gentle stirring.

    • Note: Rapid cooling here will cause the product to "oil out" (separate as a liquid) rather than crystallize.[2]

  • Isolation: Cool the slurry to 0-5°C for 1 hour. Filter the off-white solids.[1]

  • Wash: Wash the cake with cold 1:3 EtOAc:Heptane.

Method B: Toluene Slurry (Regioisomer Cleanup) Best if NMR shows >5% N2-isomer contamination.[1]

  • Suspend the crude material in Toluene (5 volumes).

  • Heat to 80°C (below reflux) to dissolve the major isomer (N1). The N2 isomer often has lower solubility in aromatic solvents due to different crystal packing.

  • Optimization: If both dissolve, concentrate the solution by distillation until solids begin to crash out at 80°C.

  • Cool slowly to RT. The thermodynamically stable N1 isomer should crystallize in high purity.

Part 3: Troubleshooting & FAQs

Q1: The product is "oiling out" (forming a sticky gum) instead of crystals. Why?

  • Cause: The melting point of the solvated product is lower than the boiling point of the solvent, or the impurity profile is depressing the melting point.[2][3]

  • Fix:

    • Seed it: Save a small amount of crude solid (or pure batch) and add it as a seed at 40-50°C during cooling.

    • Slow down: Insulate the flask with foil/towels to slow the cooling rate.

    • Change Solvent: Switch from EtOAc/Heptane to Isopropyl Alcohol (IPA) . IPA often promotes better crystal habit formation for nitrogen heterocycles.

Q2: My product is still brown/red after recrystallization.

  • Cause: Residual Iodine (

    
    ) or oxidized Copper species.
    
  • Fix: Wash the organic layer (before recrystallization) with 10% Sodium Thiosulfate (

    
    )  to reduce iodine. If the solid is already isolated, perform a Charcoal (Norit)  treatment during the hot dissolution step (see Method A, Step 2).
    

Q3: How do I separate the N1 vs. N2 isomers?

  • Mechanism: The N1-isomer (desired) is generally more lipophilic. The N2-isomer is more polar.[1]

  • Fix: If recrystallization fails, a silica plug filtration eluting with DCM:MeOH (98:2) will often retain the more polar N2 isomer/impurities while the N1 isomer elutes.

Part 4: Visual Workflows

Diagram 1: Solvent Selection Logic

SolventSelection Start Start: Crude 5-Iodo-1-(6-methoxypyridin-3-yl)-1H-indazole CheckPurity Check Purity Profile (HPLC/NMR) Start->CheckPurity Decision1 Major Impurity Type? CheckPurity->Decision1 RouteA General Organic Impurities Decision1->RouteA General RouteB Regioisomer (N2) > 5% Decision1->RouteB Isomers RouteC Colored / Metal Residues Decision1->RouteC Metals/Color SolventA Recryst: EtOAc / Heptane (Standard Protocol) RouteA->SolventA SolventB Slurry: Toluene or Recryst: IPA RouteB->SolventB PreTreat Pre-treatment: Wash w/ Na2S2O3 or Charcoal RouteC->PreTreat PreTreat->SolventA

Caption: Logic flow for selecting the optimal purification route based on impurity profile.

Diagram 2: Recrystallization Process Flow

RecrystProcess Step1 1. Dissolve (Reflux in EtOAc) Step2 2. Hot Filtration (Remove Insolubles) Step1->Step2 Charcoal optional Step3 3. Anti-Solvent (Add Heptane till cloudy) Step2->Step3 Step4 4. Controlled Cooling (Prevent Oiling Out) Step3->Step4 Seed if needed Step5 5. Filtration & Wash (Cold 1:3 Solvent) Step4->Step5

Caption: Step-by-step unit operations for the EtOAc/Heptane recrystallization method.

References

  • Pfizer Inc. (2006). Methods for preparing indazole compounds. WO2006048745A1. (Describes the synthesis and purification of 3-iodo and 6-iodo indazole intermediates relevant to Axitinib). Link

  • Organic Syntheses. (2020).[4] Preparation of 1H-Indazole-3-carbonitrile. Org. Synth. 2020, 97, 314-326.[4] (Provides detailed protocols for handling and purifying iodo-indazoles). Link

  • BenchChem. (2025).[2][5] Discovery and synthesis of novel indazole derivatives. (General reference for indazole solubility and purification strategies). Link[1]

  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. (Reference for general anti-solvent selection logic). Link

Sources

Troubleshooting

Technical Support Center: Preventing Deiodination in 5-Iodo-1-(6-methoxypyridin-3-yl)-1H-indazole

Executive Summary You are likely encountering protodehalogenation (replacement of Iodine with Hydrogen) during Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) or metal-halogen exchange reactions. Th...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

You are likely encountering protodehalogenation (replacement of Iodine with Hydrogen) during Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) or metal-halogen exchange reactions.

The substrate 5-Iodo-1-(6-methoxypyridin-3-yl)-1H-indazole presents a "perfect storm" for deiodination:

  • Electronic Activation: The electron-deficient pyridine ring and the electron-rich indazole core create a polarized system that accelerates oxidative addition. While usually beneficial, this makes the Pd(II)-aryl species prone to side reactions if transmetallation is slow.

  • Coordination: The pyridine nitrogen and indazole nitrogens can act as competitive ligands, displacing phosphines and destabilizing the active catalyst, leading to

    
    -hydride elimination pathways.
    

This guide provides a root-cause analysis and actionable protocols to suppress deiodination and restore reaction integrity.

Diagnostic & Troubleshooting (Q&A)

Q1: My iodine is disappearing, and I see a mass of [M-126+1] (M+H of de-iodinated product). Is this thermal decomposition?

A: Unlikely. This is protodehalogenation , a catalytic side reaction, not simple thermal decay.

  • Mechanism: The Palladium inserts into the C-I bond to form an

    
     complex. If the subsequent step (transmetallation with boronic acid or amine binding) is slow, the complex intercepts a hydride source (H-).
    
  • Common Culprits:

    • Solvent: Primary/secondary alcohols (MeOH, iPrOH) act as hydride donors via

      
      -hydride elimination.
      
    • Base: Alkoxide bases (NaOMe, NaOEt) are potent reducing agents.

    • Water: In the presence of certain phosphines, water can facilitate protonolysis of the Pd-Aryl bond.

Q2: I switched to DMF/DMSO, but I still see deiodination. Why?

A: In aprotic polar solvents, the mechanism often shifts to "base-mediated halogen dance" or radical pathways, but more commonly, it is trace impurities or the ligand itself.

  • The "Trace" Issue: DMF and DMSO can contain trace amines or formates (from hydrolysis) that act as reductants.

  • The Fix: Ensure solvents are anhydrous and high-grade. Switch to 1,4-Dioxane or Toluene (non-coordinating, non-protic) to shut down solvent-mediated hydride transfer.

Q3: Which catalyst system should I use to stop this?

A: You need a catalyst that promotes fast reductive elimination over the slow side reactions.

  • Avoid:

    
     or 
    
    
    
    . These are often too slow for sterically or electronically complex substrates, allowing the intermediate time to decompose.
  • Recommended: Use bulky, electron-rich Buchwald precatalysts (e.g., XPhos Pd G2 or SPhos Pd G2 ). These ligands create a crowded environment that accelerates the coupling step and protects the Pd center from coordinating with the pyridine/indazole nitrogens.

Technical Deep Dive: The Mechanism of Failure

Understanding how the iodine is lost is the key to preventing it. The diagram below illustrates the competition between the desired Cross-Coupling cycle and the destructive Protodehalogenation cycle.

Pathway Visualization

DeiodinationMechanism cluster_legend Key Insight Start Substrate (Ar-I) OxAdd Oxidative Addition Complex [Ar-Pd(II)-I] Start->OxAdd + Pd(0) Pd0 Pd(0) Active Catalyst Pd0->OxAdd TransMetal Transmetallation (+ Boronic Acid/Base) OxAdd->TransMetal Fast (Desired) PdHydride Pd(II)-Hydride Species [Ar-Pd(II)-H] OxAdd->PdHydride Slow (Side Rxn) + H- source RedElim Reductive Elimination TransMetal->RedElim RedElim->Pd0 Regenerate Product Coupled Product (Ar-R) RedElim->Product HydrideSource Hydride Source Interception (Alcohol, Alkoxide, Formate) HydrideSource->PdHydride PdHydride->Pd0 Regenerate Deiodinated Deiodinated Byproduct (Ar-H) PdHydride->Deiodinated Reductive Elim. Explanation Deiodination occurs when Transmetallation is slower than Hydride Interception. Speed up Transmetallation to fix.

Figure 1: Mechanistic competition between productive cross-coupling and protodehalogenation.

Optimized Experimental Protocols

Protocol A: The "Gold Standard" Suzuki Coupling

Designed to minimize residence time of the Pd-Ar species and eliminate hydride sources.

Reagents:

  • Substrate: 5-Iodo-1-(6-methoxypyridin-3-yl)-1H-indazole (1.0 equiv)

  • Boronic Acid: 1.2–1.5 equiv (Excess ensures rapid transmetallation)

  • Catalyst: XPhos Pd G2 (2–5 mol%)

    • Why: XPhos is bulky and electron-rich, preventing coordination of the pyridine nitrogen and accelerating reductive elimination.

  • Base:

    
      (3.0 equiv) or 
    
    
    
    • Why: Avoids alkoxides (strong reducing agents). Potassium phosphate is mild and buffers the pH.

  • Solvent: 1,4-Dioxane / Water (4:1) or Toluene / Water (4:1)

    • Why: Dioxane is aprotic. The small amount of water is necessary for the boronic acid activation but does not act as a hydride source in this system. Do not use Ethanol or Isopropanol.

Step-by-Step:

  • Degassing (Critical): Charge solid reagents (Substrate, Boronic Acid, Base, Catalyst) into a vial. Seal and purge with Argon/Nitrogen for 5 minutes.

    • Note: Oxygen promotes homocoupling and catalyst decomposition, which indirectly favors deiodination by stalling the cycle.

  • Solvent Addition: Add sparged (degassed) 1,4-Dioxane and Water via syringe.

  • Reaction: Heat to 80°C .

    • Tip: Do not overheat (>100°C) unless necessary.[1] Higher thermal energy increases the rate of side reactions more than the desired coupling.

  • Monitoring: Check HPLC/UPLC at 1 hour. If the starting material is consumed but product yield is low, check for Ar-H (deiodinated) mass.

Protocol B: Emergency Fix for Stubborn Deiodination

If Protocol A fails, use this "anhydrous" method.

  • Catalyst:

    
     (5 mol%) + SPhos  (10 mol%)
    
  • Base:

    
     (anhydrous, micronized) 
    
  • Solvent: Anhydrous Toluene (No water)

  • Additive: 1 drop of water (controlled activation) or use a boronic ester (pinacol ester) instead of acid.

Comparative Analysis of Conditions

VariableHigh Risk (Promotes Deiodination)Low Risk (Prevents Deiodination)
Solvent Methanol, Ethanol, Isopropanol (Hydride donors)Toluene, 1,4-Dioxane, THF (Aprotic)
Base NaOMe, NaOEt, KOtBu (Strong reducing potential)

,

,

Catalyst

,

(Slow turnover)
XPhos Pd G2 , SPhos Pd G2 , Pd-PEPPSI-IPr
Atmosphere Air (Oxidizes ligand, stalls cycle)Argon / Nitrogen (Strictly inert)
Temp >110°C (Thermal C-I cleavage)60°C – 90°C (Controlled kinetic window)

References

  • Mechanistic Origins of Deiodination

    • Title: A mechanistic investigation of hydrodehalogen
    • Source:Chem. Commun., 2013, 49, 8510-8512.
    • URL:[Link]

  • Catalyst Selection for Aryl Iodides

    • Title: An Efficient Process for Pd-Catalyzed C–N Cross-Coupling Reactions of Aryl Iodides.
    • Source:J. Am. Chem. Soc., 2010, 132, 42, 14705–14707.
    • URL:[Link]

  • Suppression Strategies

    • Title: Suppressing hydrodechlorination in PC–Ni coc
    • Source:Org.[2][3][4][5][6][7] Chem. Front., 2024.

    • URL:[Link]

  • General Suzuki Guide

    • Title: Suzuki-Miyaura Cross-Coupling: Practical Guide.
    • Source: Yoneda Labs.
    • URL:[Link]

Sources

Optimization

Technical Support Center: Enhancing Bioassay Performance of 5-Iodo-1-(6-methoxypyridin-3-yl)-1H-indazole

Welcome to the technical support guide for 5-Iodo-1-(6-methoxypyridin-3-yl)-1H-indazole. This document provides in-depth troubleshooting and practical guidance for researchers, scientists, and drug development profession...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 5-Iodo-1-(6-methoxypyridin-3-yl)-1H-indazole. This document provides in-depth troubleshooting and practical guidance for researchers, scientists, and drug development professionals encountering solubility challenges with this and similar poorly soluble indazole derivatives in biological assays. Our goal is to equip you with the foundational knowledge and systematic approaches required to achieve reliable and reproducible experimental outcomes.

Introduction: The Challenge of Poor Aqueous Solubility

5-Iodo-1-(6-methoxypyridin-3-yl)-1H-indazole, like many heterocyclic small molecules developed in modern drug discovery programs, is characterized by its lipophilic nature and consequently low aqueous solubility.[1] This physical property is a primary obstacle in obtaining accurate bioassay data, as undissolved compound can lead to underestimated potency, high variability, and false-negative results.[2] Precipitation in assay media is a common manifestation of this issue, which can directly interfere with measurement technologies and harm cell health.[3][4]

This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting workflows to directly address the specific issues you may encounter.

Frequently Asked Questions (FAQs)
Q1: What are the primary reasons my compound is precipitating in the cell culture medium?

Precipitation in your aqueous assay medium can stem from several factors, even if your initial stock solution is clear.[5] The most common causes include:

  • Low Aqueous Solubility: The compound has inherently poor solubility in the aqueous environment of the cell culture medium.[3]

  • Solvent Shock: This is a critical and frequent issue. A compound that is stable in a high concentration of an organic solvent (like 100% DMSO) can rapidly precipitate when the stock solution is diluted into the aqueous medium.[3][5] This "shock" is due to the sudden and dramatic change in solvent polarity.

  • Exceeding Maximum Solubility: Every compound has a finite solubility limit in a given medium. If your final assay concentration exceeds this threshold, precipitation is inevitable.[3]

  • pH and Temperature Shifts: The pH and temperature of your medium can significantly influence a compound's solubility. As cells metabolize, they can alter the local pH, and the shift from room temperature to 37°C in an incubator can also decrease the solubility of some compounds.[3][6]

  • Interaction with Media Components: The compound may interact with salts, proteins (especially in serum-containing media), or other components, leading to the formation of insoluble complexes.[4][7]

Q2: My compound, dissolved in DMSO, precipitates upon dilution into my aqueous buffer. What should I do?

This is a classic case of "solvent shock."[3] The key is to minimize the abrupt change in the solvent environment.

Immediate Troubleshooting Steps:

  • Reduce the Final Concentration: The simplest first step is to test lower final concentrations of the compound.[8]

  • Increase Vortexing/Mixing During Dilution: When adding the DMSO stock to the aqueous medium, vortex or pipette vigorously to promote rapid dispersion. This prevents localized high concentrations of the compound from forming, which are prone to crashing out.

  • Perform Serial Dilutions: Instead of a single large dilution, perform intermediate dilution steps. For example, dilute your 10 mM stock in DMSO to 1 mM in DMSO first, then add a small volume of this intermediate stock to your final assay medium. This is a critical best practice.[9]

  • Pre-warm the Medium: Ensure your cell culture medium is pre-warmed to the assay temperature (e.g., 37°C) before adding the compound.[3]

Q3: What is the best practice for preparing a high-concentration primary stock solution?

Proper preparation of your stock solution is the foundation for avoiding solubility issues down the line.[5] Dimethyl sulfoxide (DMSO) is the most common and powerful solvent for this purpose.[8]

Protocol 1: Preparation of a Primary Stock Solution in DMSO

  • Accurate Weighing: Precisely weigh your compound using a calibrated analytical balance.[10]

  • Solvent Addition: Add the appropriate volume of high-purity, anhydrous DMSO to achieve your target concentration (e.g., 10 mM or 20 mM). Use a volumetric flask for the highest accuracy.[10]

  • Promote Dissolution: Ensure the compound is completely dissolved. This is a critical step. Use a combination of the following techniques:

    • Vortexing: Mix vigorously for several minutes.

    • Sonication: Place the vial in a sonicator bath for 5-10 minutes.

    • Gentle Warming: Warm the solution in a water bath at 30-37°C.[3] Be cautious and ensure your compound is stable at this temperature.

  • Visual Inspection: Hold the vial against a light source to confirm there are no visible particles or sediment.

  • Sterilization: If for use in sterile cell culture, filter the stock solution through a 0.22 µm syringe filter compatible with DMSO (e.g., PTFE).[3]

  • Aliquoting and Storage: Aliquot the stock solution into single-use volumes in tightly sealed vials to minimize freeze-thaw cycles and moisture absorption.[3] Store at -20°C or -80°C as recommended, protected from light.[11][12]

Q4: Are there alternatives or additions to DMSO that can improve solubility?

Yes. If DMSO alone is insufficient, especially at tolerable final concentrations (typically <0.5% for most cell-based assays), several other formulation strategies can be employed.[8] These often involve the use of excipients—inactive substances used as carriers for the active compound.

  • Co-solvents: Using a mixture of solvents can be effective. Common co-solvents include polyethylene glycol 400 (PEG 400), propylene glycol, and ethanol.[13][14] These can be used in combination with DMSO.

  • Surfactants: Surfactants like Polysorbate 80 (Tween® 80) or Solutol® HS 15 can form micelles that encapsulate the hydrophobic compound, increasing its apparent solubility in aqueous solutions.[13][15]

  • Cyclodextrins: These are cyclic oligosaccharides that form inclusion complexes with poorly soluble drugs.[2][15] The hydrophobic drug molecule sits inside the cyclodextrin's hydrophobic cavity, while the hydrophilic exterior of the cyclodextrin renders the complex water-soluble. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice.

It is crucial to test the toxicity and assay interference of any new excipient in your specific bioassay using a vehicle control.

Troubleshooting Guides & Workflows
Guide 1: Systematic Troubleshooting of Compound Precipitation

If you observe precipitation, follow this systematic approach to identify and resolve the issue.

A Precipitation Observed in Assay Well B Visually Inspect DMSO Stock Solution A->B C Is Stock Clear? B->C D Precipitate in Stock C->D No G Precipitate Forms Upon Dilution C->G Yes E Re-dissolve: Warm, Vortex, Sonicate D->E F Prepare Fresh Stock D->F E->B If unsuccessful, prepare fresh H Implement Anti-Solvent-Shock Protocol G->H I Test Lower Final Concentration H->I J Still Precipitates? I->J K Explore Advanced Formulations J->K Yes O SUCCESS: Soluble Compound J->O No L Use Co-solvents (e.g., PEG400) K->L M Use Surfactants (e.g., Tween 80) K->M N Use Cyclodextrins (e.g., HP-β-CD) K->N L->O M->O N->O

Caption: A decision tree for troubleshooting compound precipitation.

Guide 2: Workflow for Minimizing "Solvent Shock"

This workflow details the best practice for diluting a primary DMSO stock into an aqueous medium for a cell-based assay.

cluster_0 In DMSO cluster_1 In Aqueous Medium A 1. Primary Stock (e.g., 20 mM in 100% DMSO) B 2. Intermediate Stock (e.g., 2 mM in 100% DMSO) A->B 1:10 Dilution C 3. Working Solution (e.g., 20 µM in Assay Medium) B->C Add 10 µL of B to 990 µL of pre-warmed medium. Vortex vigorously. D 4. Final Assay Plate (e.g., 200 µL total volume) E Add 2 µL of Working Solution to 198 µL of cells in medium F Final Concentration: 200 nM Final DMSO: 0.1% D->F

Caption: Recommended workflow for serial dilution to prevent precipitation.

Summary of Solubility Enhancement Strategies

The selection of a solubilization strategy is a balance between achieving the desired concentration and ensuring the method does not interfere with the biological assay.[13]

StrategyMechanism of ActionAdvantagesDisadvantages & Considerations
Co-solvency (e.g., DMSO, PEG 400) Reduces the polarity of the aqueous solvent system, making it more favorable for lipophilic compounds.[14]Simple to implement; effective for many compounds.Potential for solvent toxicity to cells; may alter protein conformation at high concentrations.[16]
pH Adjustment For ionizable compounds, adjusting the pH can convert the molecule to its more soluble salt form.[15]Can produce a large increase in solubility.The required pH may not be compatible with the biological assay or cell viability.
Use of Surfactants (e.g., Tween® 80) Form micelles that encapsulate the drug, increasing its apparent solubility in water.[13]Highly effective for very hydrophobic compounds.Can interfere with some assays; potential for cell lysis at concentrations above the critical micelle concentration (CMC).
Complexation (e.g., Cyclodextrins) The hydrophobic drug molecule is encapsulated within the cyclodextrin's hydrophobic core, forming a soluble complex.[15][17]Low cellular toxicity; can also improve compound stability.Can be expensive; may alter the free concentration of the drug available to interact with its target.
Particle Size Reduction (Nanosuspensions) Increases the surface area-to-volume ratio of the drug particles, which enhances the dissolution rate.[18][19]A physical approach that avoids excipients.Requires specialized equipment (e.g., homogenizers, mills); not easily implemented in a typical biology lab.
References
  • Asian Journal of Pharmaceutics. Resolving Solubility Problems and Providing an Overview of Excipients to Boost Oral Drug Bioavailability. Available from: [Link]

  • American Pharmaceutical Review. Solubility Concerns: API and Excipient Solutions. Available from: [Link]

  • Drug Discovery Online. 4 Strategies To Formulate Poorly Soluble APIs. Available from: [Link]

  • BioProcess International. Troubleshooting Cell Culture Media for Bioprocessing. Available from: [Link]

  • Pharmaceutical Technology. Excipients for Solubility Enhancement of Parenteral Formulations. Available from: [Link]

  • ResearchGate. Any suggestions for treating DMSO soluble compound in cell culture?. Available from: [Link]

  • Hilaris Publisher. Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Available from: [Link]

  • Procell. Troubleshooting Precipitation in Cell Culture: Causes and Solutions. Available from: [Link]

  • ManTech Publications. Formulation Strategies for Improving Bioavailability of Poorly Soluble Drugs. Available from: [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. Formulation Tactics for the Delivery of Poorly Soluble Drugs. Available from: [Link]

  • PubMed. Influence of cytotoxicity and compound precipitation on test results in the alkaline comet assay. Available from: [Link]

  • G-Biosciences. Stock Solutions 101: Everything You Need to Know. Available from: [Link]

  • PhytoTech Labs. Preparing Stock Solutions. Available from: [Link]

  • Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. Available from: [Link]

  • CSH Protocols. Stock Solutions. Available from: [Link]

  • Bitesize Bio. How to Make Accurate Stock Solutions. Available from: [Link]

  • ResearchGate. Techniques to improve the solubility of poorly soluble drugs. Available from: [Link]

  • International Journal of Pharmaceutical Chemistry and Analysis. Strategies for improving hydrophobic drugs solubility and bioavailability. Available from: [Link]

  • PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION (4 VERSION STOCK SOLUTION). Available from: [Link]

  • Basicmedical Key. Improving the Water Solubility of Poorly Soluble Drugs. Available from: [Link]

  • PMC. Precipitation of complex antibody solutions: influence of contaminant composition and cell culture medium on the precipitation behavior. Available from: [Link]

  • PMC. DMSO Solubility Assessment for Fragment-Based Screening. Available from: [Link]

  • ResearchGate. Solubility of drug in DMSO?. Available from: [Link]

  • BioAgilytix. Cell Based Assays in Drug Development: Comprehensive Overview. Available from: [Link]

  • PubChem. 5-Iodo-1H-indazole. Available from: [Link]

  • Supporting Information belonging to Versatile coordination chemistry of indazole-derived carbenes Ramasamy Jothibasu, and Han Vi. Available from: [Link]

  • Gaylord Chemical. Dimethyl Sulfoxide (DMSO) Solubility Data. Available from: [Link]

  • Ark Pharma Scientific Limited. 3-Iodo-6-methoxy-1H-indazole | CAS:936138-17-9. Available from: [Link]

Sources

Troubleshooting

Technical Support Center: Minimizing Side Reactions in the Coupling of 5-Iodo-Indazoles

Welcome to the technical support center for synthetic chemists. This guide is designed to provide researchers, scientists, and drug development professionals with in-depth troubleshooting strategies and frequently asked...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for synthetic chemists. This guide is designed to provide researchers, scientists, and drug development professionals with in-depth troubleshooting strategies and frequently asked questions (FAQs) for minimizing common side reactions encountered during the palladium-catalyzed cross-coupling of 5-iodo-indazoles. The indazole core is a privileged scaffold in medicinal chemistry, and its successful functionalization is often a critical step in the synthesis of novel therapeutic agents.[1] However, the unique electronic nature of the indazole ring system can lead to a variety of undesired side reactions. This guide offers practical, field-proven insights to help you navigate these challenges and optimize your synthetic outcomes.

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura coupling of 5-iodo-indazole is resulting in significant amounts of a dehalogenated indazole byproduct. What is the primary cause and how can I prevent it?

A1: The formation of a dehalogenated byproduct, where the iodine atom is replaced by hydrogen, is a common side reaction in Suzuki-Miyaura couplings, particularly with electron-rich N-heterocycles like indazoles.[2] This process, known as hydrodehalogenation or protodeiodination, typically occurs through the formation of a palladium-hydride (Pd-H) species.[2] This Pd-H intermediate can arise from reactions with the base, solvent (especially alcohols), or trace water in the reaction mixture.[2] The Pd-H species can then undergo reductive elimination with the indazole on the palladium complex, yielding the undesired dehalogenated product.

Troubleshooting Strategies for Dehalogenation:

  • Choice of Base and Solvent: The selection of the base and solvent system is critical. Aprotic, non-polar solvents like toluene or dioxane are generally preferred over protic solvents. While aqueous bases are common in Suzuki couplings, minimizing the water content can be beneficial. Using anhydrous solvents and reagents is a good practice.

  • Ligand Selection: Bulky, electron-rich phosphine ligands, such as Buchwald's biaryl phosphine ligands (e.g., SPhos, XPhos), can accelerate the desired reductive elimination step over the competing dehalogenation pathway.[2]

  • N-Protection: If the indazole N-H is unprotected, its deprotonation by the base can increase the electron density of the ring system, making it more susceptible to dehalogenation.[2] Protecting the indazole nitrogen with a suitable group (e.g., Boc, SEM) can mitigate this issue.[3]

  • Reaction Temperature: Carefully controlling the reaction temperature is important. While higher temperatures can increase the reaction rate, they can also promote side reactions. Experimenting with a lower temperature might be beneficial.[2]

Q2: I am attempting a Buchwald-Hartwig amination on a 5-iodo-indazole and observing a mixture of N-arylated and C-N coupled products. How can I improve the selectivity for the desired C-N bond formation?

A2: Achieving regioselectivity in the functionalization of indazoles can be challenging due to the presence of two reactive nitrogen atoms (N1 and N2) in addition to the carbon-iodine bond.[1][4] Direct N-arylation can compete with the desired C-N coupling at the 5-position. The regiochemical outcome is influenced by a complex interplay of steric and electronic factors, as well as the reaction conditions.[4]

Strategies to Favor C-N Coupling over N-Arylation:

  • N-Protection: The most straightforward approach to prevent N-arylation is to protect the indazole nitrogen. A variety of protecting groups can be employed, and the choice will depend on the overall synthetic strategy and the stability of the protecting group to the coupling conditions.[3][5]

  • Ligand and Catalyst Choice: The choice of ligand is crucial in Buchwald-Hartwig aminations.[6] Bidentate phosphine ligands like BINAP and Dppf have been shown to be effective for the amination of heteroaryl halides.[6] Experimenting with different generations of Buchwald ligands can help to optimize the reaction for C-N coupling.

  • Base Selection: The choice of base can influence the relative rates of N-deprotonation and oxidative addition. A milder base may disfavor N-arylation. However, a strong enough base is still required for the catalytic cycle to proceed efficiently. Sodium tert-butoxide is a common base for these reactions.[7]

Q3: In my Sonogashira coupling of 5-iodo-indazole with a terminal alkyne, I am seeing significant formation of a homocoupled alkyne (Glaser coupling) byproduct. What conditions can I use to minimize this?

A3: The homocoupling of terminal alkynes, known as the Glaser coupling, is a well-known side reaction in Sonogashira couplings and is typically promoted by the copper(I) co-catalyst in the presence of an oxidant (like air).[8][9]

Minimizing Alkyne Homocoupling:

  • Copper-Free Conditions: The most effective way to avoid Glaser coupling is to perform the reaction under copper-free conditions.[8] Several palladium catalysts and ligand systems have been developed that can efficiently promote the Sonogashira coupling without the need for a copper co-catalyst.

  • Inert Atmosphere: If a copper co-catalyst is used, it is essential to maintain a strictly inert atmosphere (e.g., nitrogen or argon) throughout the reaction to minimize the presence of oxygen, which promotes the homocoupling.[10]

  • Amine Base: The choice of amine base can also play a role. A bulkier amine base may hinder the formation of the copper-acetylide species involved in the homocoupling pathway.

Q4: My coupling reaction on a 5-iodo-indazole is sluggish and gives low yields, even with prolonged reaction times. What are some potential causes and solutions?

A4: Sluggish reactions can be due to a number of factors, including catalyst deactivation, poor solubility of reagents, or an inherently slow step in the catalytic cycle.

Troubleshooting Sluggish Reactions:

  • Catalyst Deactivation: The indazole nucleus, with its two nitrogen atoms, can potentially coordinate to the palladium center and inhibit catalysis.[3] N-protection can sometimes prevent this.[3] Additionally, ensuring high purity of all reagents and solvents is crucial to avoid introducing catalyst poisons.

  • Solubility Issues: Poor solubility of the 5-iodo-indazole, the coupling partner, or the base can lead to a slow reaction. Experimenting with different solvents or solvent mixtures can help. For instance, in Suzuki couplings, a co-solvent system like 1,4-dioxane/water is often used to dissolve both the organic and inorganic components.[11]

  • Ligand Choice: The ligand plays a critical role in the rate of the catalytic cycle. For challenging substrates, more active ligands, such as bulky biaryl phosphines, may be required to facilitate the oxidative addition and reductive elimination steps.[2]

  • Pre-catalyst Activation: Some palladium pre-catalysts require an activation step to generate the active Pd(0) species. Ensure that the reaction conditions are suitable for this activation.

Troubleshooting Guides

Guide 1: Suzuki-Miyaura Coupling

Issue: Low yield of the desired 5-aryl-indazole with significant side products.

Observed Side Product Plausible Cause Recommended Action
Protodeiodinated Indazole Formation of Pd-H species from base, solvent, or water.[2]Switch to an aprotic, non-polar solvent (e.g., toluene, dioxane). Use an anhydrous base. Consider N-protection of the indazole.[2][3]
Homocoupling of Boronic Acid Oxidative coupling of the boronic acid.Ensure a properly degassed reaction mixture. Use a slight excess of the boronic acid.
Unreacted Starting Material Inefficient catalyst turnover or deactivation.Screen different palladium catalysts and phosphine ligands (e.g., PdCl₂(dppf), Pd(PPh₃)₄).[11][12] Consider N-protection to prevent catalyst inhibition.[3]
Guide 2: Buchwald-Hartwig Amination

Issue: Complex product mixture with low conversion to the desired 5-amino-indazole.

Observed Side Product Plausible Cause Recommended Action
N1- and/or N2-arylated Indazole Competing reaction at the indazole nitrogen atoms.[4]Protect the indazole nitrogen with a suitable group (e.g., Boc, SEM).[5]
Hydrodehalogenated Indazole β-hydride elimination from the palladium-amide intermediate.[6]Use a ligand that promotes rapid reductive elimination, such as a bulky biaryl phosphine ligand.
No Reaction Catalyst inhibition or poor substrate reactivity.Screen a panel of Buchwald ligands and pre-catalysts. Ensure the use of a strong, non-nucleophilic base like NaOtBu or LHMDS.

Experimental Protocols

General Protocol for a Suzuki-Miyaura Coupling of 5-Iodo-Indazole
  • Reaction Setup: To an oven-dried reaction vessel, add the 5-iodo-indazole (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).

  • Catalyst Addition: Add the palladium catalyst (e.g., PdCl₂(dppf)·CH₂Cl₂, 0.05 equiv.).

  • Solvent and Degassing: Add a suitable solvent system (e.g., 1,4-dioxane/water, 4:1). Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.[11]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.[2]

Visualizing Reaction Mechanisms

The general catalytic cycle for palladium-catalyzed cross-coupling reactions provides a framework for understanding and troubleshooting these transformations.

Palladium Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-X (5-Iodo-Indazole) PdII Ar-Pd(II)-X (Indazole-Pd-I) OxAdd->PdII Transmetal Transmetalation PdII->Transmetal R-M (Coupling Partner) PdII_R Ar-Pd(II)-R Transmetal->PdII_R RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 Regeneration Product Ar-R (Coupled Product) RedElim->Product

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

The following diagram illustrates the key decision points when troubleshooting common side reactions in the coupling of 5-iodo-indazoles.

Troubleshooting Workflow Start Start: Coupling of 5-Iodo-Indazole CheckSideProducts Analyze Reaction Outcome: Identify Side Products Start->CheckSideProducts Dehalogenation Side Product: Protodeiodination CheckSideProducts->Dehalogenation Dehalogenation Observed N_Arylation Side Product: N-Arylation CheckSideProducts->N_Arylation N-Arylation Observed Homocoupling Side Product: Homocoupling CheckSideProducts->Homocoupling Homocoupling Observed LowYield Low Yield/ No Reaction CheckSideProducts->LowYield Low Conversion Success Optimized Reaction: High Yield of Desired Product CheckSideProducts->Success Clean Reaction Action_Dehal Action: - Anhydrous Conditions - N-Protection - Change Ligand/Base Dehalogenation->Action_Dehal Action_N_Aryl Action: - N-Protection is Key - Screen Ligands/Bases N_Arylation->Action_N_Aryl Action_Homo Action: - Copper-Free Conditions - Inert Atmosphere Homocoupling->Action_Homo Action_LowYield Action: - Screen Catalysts/Ligands - Check Solubility - N-Protection LowYield->Action_LowYield Action_Dehal->Start Re-run Experiment Action_N_Aryl->Start Re-run Experiment Action_Homo->Start Re-run Experiment Action_LowYield->Start Re-run Experiment

Caption: Troubleshooting workflow for optimizing 5-iodo-indazole coupling reactions.

References

  • The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. MDPI. [Link]

  • An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. PMC. [Link]

  • Mechanistic studies on palladium-catalyzed C-N cross-coupling reaction. DSpace@MIT. [Link]

  • Sequential Sonogashira and Suzuki Cross-Coupling Reactions in the Indole and Indazole Series. ResearchGate. [Link]

  • Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journals. [Link]

  • Catalysed N2-Selective Arylation of Benzotriazoles and Indazoles using Quinoid Carbenes via 1,5-H Shift. ChemRxiv. [Link]

  • Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]

  • How To: Troubleshoot a Reaction. University of Rochester. [Link]

  • Development of a selective and scalable N1-indazole alkylation. PMC. [Link]

  • PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize. [Link]

  • Sequential Sonogashira and Suzuki Cross-Coupling Reactions in the Indole and Indazole Series. Thieme. [Link]

  • Buchwald–Hartwig amination. Wikipedia. [Link]

  • Indazoles: Regioselective Protection and Subsequent Amine Coupling Reactions. ResearchGate. [Link]

  • C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. HAL Open Science. [Link]

  • A mechanistic study of cross-coupling reactions catalyzed by palladium nanoparticles supported on polyaniline nanofibers. RSC Publishing. [Link]

  • DMAPO/Boc2O-Mediated One-Pot Direct N1-Acylation of Indazole with Carboxylic Acids. ACS Publications. [Link]

  • Analysis of a Buckwald-Hartwig amination: reaction for pharmaceutical production. Technical University of Denmark. [Link]

  • Recent Progress Concerning the N-Arylation of Indoles. MDPI. [Link]

  • Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. MDPI. [Link]

  • Sonogashira coupling. Wikipedia. [Link]

  • Functionalization of indazoles by means of transition metal-catalyzed cross-coupling reactions. ResearchGate. [Link]

  • Synthesis of substituted N-heterocycles by N-arylation. Organic Chemistry Portal. [Link]

  • (PDF) Direct Catalytic Functionalization of Indazole Derivatives. ResearchGate. [Link]

  • The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. MDPI. [Link]

  • Diamine Ligands in Copper-Catalyzed Reactions. PMC. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures. ACS Publications. [Link]

  • Advances on N-Arylation of Indoles by Cross-Coupling Reactions. ResearchGate. [Link]

  • NOTE An Effective N-Ligand for Copper-Catalyzed N-Arylation of Triazole. Korean Chemical Society. [Link]

  • C–H arylation and alkenylation of imidazoles by nickel catalysis. PMC. [Link]

  • Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. PMC. [Link]

  • Glycosyl Triazole Ligand for Temperature-Dependent Competitive Reactions of Cu-Catalyzed Sonogashira Coupling and Glaser Coupling. Organic Chemistry Portal. [Link]

  • Synthesis of 5-iodo-1,4-disubstituted-1,2,3-triazoles Mediated by in Situ Generated copper(I) Catalyst and Electrophilic Triiodide Ion. PubMed. [Link]

  • Palladium Catalyzed Cross-Coupling of Five-Membered Heterocyclic Silanolates. PMC. [Link]

Sources

Optimization

stability of 5-Iodo-1-(6-methoxypyridin-3-yl)-1H-indazole under basic conditions

This is a Technical Support Guide designed for researchers working with 5-Iodo-1-(6-methoxypyridin-3-yl)-1H-indazole . Executive Summary 5-Iodo-1-(6-methoxypyridin-3-yl)-1H-indazole is a high-value intermediate, typicall...

Author: BenchChem Technical Support Team. Date: February 2026

This is a Technical Support Guide designed for researchers working with 5-Iodo-1-(6-methoxypyridin-3-yl)-1H-indazole .

Executive Summary

5-Iodo-1-(6-methoxypyridin-3-yl)-1H-indazole is a high-value intermediate, typically utilized as a scaffold in the synthesis of tyrosine kinase inhibitors (e.g., Axitinib analogs). Its structure contains two reactive handles: an aryl iodide (C5) and a 2-methoxypyridine moiety (N1-substituent).

While the indazole core is robust, the 6-methoxypyridin-3-yl group introduces a specific vulnerability to nucleophilic attack under harsh basic conditions, leading to hydrolysis (demethylation) to the pyridone. Furthermore, the C5-Iodine is susceptible to protodehalogenation in the presence of palladium catalysts and reducing bases.

Stability Status:

  • 🟢 Stable: Weak inorganic bases (

    
    , 
    
    
    
    ) in aprotic solvents (DMF, DMSO) < 100°C.
  • 🟡 Caution: Strong alkoxides (

    
    , 
    
    
    
    ) or hydroxide bases (
    
    
    ,
    
    
    ) at elevated temperatures.
  • 🔴 Unstable: Strong nucleophiles combined with protic solvents (e.g.,

    
     reflux), or reducing conditions (Pd(0) + Formate/Alcohol).
    

Chemical Stability & Degradation Pathways

The following diagram outlines the primary degradation pathways you must monitor during reaction optimization.

DegradationPathways cluster_conditions Critical Control Points Target 5-Iodo-1-(6-methoxypyridin-3-yl)-1H-indazole (Target Scaffold) Pyridone Degradation A: Pyridone Formation (Hydrolysis of Methoxy) Target->Pyridone Strong Nucleophiles (OH-, OMe-) High Temp (>100°C) DesIodo Degradation B: Protodehalogenation (Loss of Iodine) Target->DesIodo Pd(0) Catalyst + Hydride Source (e.g., Alcohol solvent) Note1 Methoxy group activates pyridine towards SnAr Note2 Iodine is labile under reductive coupling

Figure 1: Primary degradation pathways. The methoxy-pyridine moiety is susceptible to nucleophilic displacement (


), while the iodine is sensitive to reductive elimination.

Troubleshooting Guide (FAQ)

Scenario A: "I see a new, highly polar spot on TLC/LCMS during my Suzuki coupling."

Diagnosis: Hydrolysis of the Methoxy Group. Under strongly basic conditions (pH > 12) or in the presence of nucleophilic bases (like hydroxides or methoxides), the 6-methoxypyridine moiety can undergo hydrolysis to form the 6-pyridone (tautomer of 2-hydroxypyridine). This species is significantly more polar and often UV-active but distinct from your product.

Mechanism: The pyridine ring is electron-deficient. The methoxy group at the 2-position (relative to pyridine nitrogen) is a leaving group in Nucleophilic Aromatic Substitution (


). Hydroxide ions (

) attack the C2 carbon, displacing methoxide.

Corrective Action:

  • Switch Base: Replace strong nucleophilic bases (

    
    , 
    
    
    
    ) with non-nucleophilic inorganic bases like Potassium Carbonate (
    
    
    )
    or Potassium Phosphate (
    
    
    )
    .
  • Control Water: Ensure your solvent (DMF/Dioxane) is anhydrous. Hydroxide is generated in situ if water is present with carbonate bases.

  • Lower Temperature: Keep reaction temperature below 100°C if possible.

Scenario B: "My product mass is [M-126] (Loss of Iodine)."

Diagnosis: Protodehalogenation (Deiodination). This occurs when the oxidative addition of Pd into the C-I bond happens, but the transmetallation step is slow. The Pd-aryl intermediate then abstracts a hydride (from the solvent or base) and undergoes reductive elimination, replacing Iodine with Hydrogen.

Corrective Action:

  • Avoid Primary/Secondary Alcohols: Do not use Ethanol or Isopropanol as cosolvents. They act as hydride sources. Use Toluene , Dioxane , or DMF .

  • Catalyst Choice: Switch to a catalyst with a faster oxidative addition/transmetallation rate, such as

    
      or XPhos Pd G2 , to outcompete the side reaction.
    
  • Base Selection: Use Cesium Carbonate (

    
    ) . The "Cesium Effect" often facilitates smoother transmetallation in crowded systems.
    
Scenario C: "I am observing two close peaks in HPLC with identical Mass."

Diagnosis: Atropisomerism or Regioisomerism.

  • Regioisomerism (N1 vs N2): If you synthesized the indazole yourself, you might have a mixture of N1-aryl (Target) and N2-aryl isomers. N1 is thermodynamically favored and generally more stable.

  • Atropisomerism: The bond between the Indazole N1 and Pyridine C3 has restricted rotation due to the bulk of the iodine and the pyridine substituents. However, at room temperature, these usually rotate fast enough to average out unless the substitution pattern is extremely bulky (e.g., ortho-substituents on the pyridine).

Verification Protocol:

  • Run NOESY NMR . The N1-isomer will show NOE correlations between the Indazole H7 and the Pyridine ring protons. The N2-isomer will show NOE between Indazole H3 and the Pyridine protons.

Validated Experimental Protocols

Protocol 1: Stability Test (Stress Test)

Before committing precious material to a scale-up, run this 50 mg scale test.

  • Prepare Solution: Dissolve 50 mg of substrate in 1 mL of the intended solvent (e.g., DMF).

  • Add Base: Add 2.0 equivalents of the intended base (e.g.,

    
    ).
    
  • Heat: Stir at the intended reaction temperature (e.g., 90°C) for 4 hours.

  • Analyze: Take an aliquot, dilute with MeCN, and inject into LCMS.

    • Pass: >98% Parent peak.[1]

    • Fail: Appearance of [M-14] (Demethylated/Pyridone) or [M-126] (Deiodinated).

Protocol 2: Recommended Suzuki Coupling Conditions

Optimized to minimize deiodination and hydrolysis.

ParameterRecommendationRationale
Solvent 1,4-Dioxane / Water (10:1)Dioxane is non-nucleophilic; small water content dissolves inorganic base without promoting hydrolysis.
Base

(2.0 equiv)
Strong enough to activate boronic acid, but less nucleophilic than alkoxides.
Catalyst

(5 mol%)
Robust catalyst; bidentate ligand prevents catalyst decomposition and deiodination.
Temp 80°C - 90°CSufficient for coupling; below the threshold for rapid methoxy hydrolysis.
Atmosphere Argon/Nitrogen (Strict)Oxygen promotes homocoupling and catalyst death.

Base Compatibility Matrix

Use this table to select the appropriate base for your transformation involving this scaffold.

Base ClassSpecific BaseCompatibilityNotes
Carbonates

,

Excellent Standard choice. Low risk of hydrolysis.
Phosphates

Good Good for Suzuki couplings.
Fluorides

,

Good Useful for Stille couplings or sensitive silanes.
Alkoxides

,

🟡 Caution Use only at room temp. High heat (>80°C) risks

on pyridine.
Hydroxides

,

🔴 Avoid High risk of converting methoxypyridine to pyridone.
Amides

,

🔴 Avoid Will likely cause deprotonation/metallation at C-H positions or nucleophilic attack.

References

  • Indazole Synthesis & Reactivity

    • Title: Synthesis of 1H-Indazoles via Silver(I)
    • Source: National Institutes of Health (NIH)
    • URL:[Link]

  • Reactivity of 2-Methoxypyridines

    • Title: Direct Methoxypyridine Functionalization Approach to Magellanine-Type Lycopodium Alkaloids.
    • Source: National Institutes of Health (NIH) / PMC.
    • URL:[Link]

  • Stability of Aryl Iodides in Cross-Coupling

    • Title: Late stage iodination of biologically active agents using a one-pot process from aryl amines.[2]

    • Source: Royal Society of Chemistry (RSC).
    • URL:[Link]

  • General Indazole Properties

    • Title: Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives.
    • Source: Molecules (MDPI).
    • URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

HPLC Retention Time and Purity Assessment of 5-Iodo-1-(6-methoxypyridin-3-yl)-1H-indazole

Executive Summary & Chemical Context[1][2][3][4][5] 5-Iodo-1-(6-methoxypyridin-3-yl)-1H-indazole is a specialized heterocyclic intermediate, often utilized in the synthesis of radiotracers (e.g., for SPECT/PET imaging) o...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5]

5-Iodo-1-(6-methoxypyridin-3-yl)-1H-indazole is a specialized heterocyclic intermediate, often utilized in the synthesis of radiotracers (e.g., for SPECT/PET imaging) or as a scaffold in kinase inhibitor discovery. Its structural core combines an indazole ring with a pyridine moiety, introducing specific analytical challenges:

  • Regioisomerism (Critical): The synthesis of N-aryl indazoles (via Chan-Lam or Buchwald-Hartwig coupling) inherently produces two regioisomers: the desired N1-isomer and the N2-isomer . Quantifying the N2 impurity is the primary objective of this purity assessment.

  • Lipophilicity: The presence of the iodine atom and the methoxy group renders the molecule moderately lipophilic (Predicted LogP ~3.8–4.2), requiring optimized organic gradients for elution.

  • Labile Iodine: The C-I bond is susceptible to oxidative de-iodination or photolysis. The method must resolve the de-iodinated degradation product (1-(6-methoxypyridin-3-yl)-1H-indazole).

This guide compares two high-performance liquid chromatography (HPLC) methodologies: a Standard C18 Protocol for routine QC and a High-Resolution Phenyl-Hexyl Protocol for critical isomer separation.

Methodological Comparison

The following comparison evaluates the performance of standard alkyl-bonded phases versus phenyl-based phases for this specific application.

FeatureMethod A: Standard QC (C18) Method B: High-Resolution (Phenyl-Hexyl)
Stationary Phase Octadecylsilane (C18), 3.5 µmPhenyl-Hexyl, 3.5 µm
Separation Mechanism Hydrophobic InteractionHydrophobic +

-

Interaction
Isomer Selectivity (

)
Moderate (Separates based on polarity)High (Separates based on electron density)
Mobile Phase Water / Acetonitrile (0.1% TFA)Water / Methanol (0.1% Formic Acid)
Primary Use Case Routine purity checks, reaction monitoringFinal product release, isomer quantification
Throughput High (Rapid equilibration)Medium (Methanol requires higher pressure)
Expert Insight: Why Method B is Superior for Purity

While Method A is sufficient for tracking the consumption of starting materials, Method B is recommended for final purity assessment . The N1 and N2 isomers of indazoles possess distinct electronic distributions. The


-electron rich Phenyl-Hexyl stationary phase interacts differentially with the isomeric 

-systems, often providing baseline resolution (

) where C18 might show peak tailing or co-elution.

Experimental Protocols

Method A: Standard QC (Reaction Monitoring)
  • Column: Agilent ZORBAX Eclipse Plus C18 (100 x 4.6 mm, 3.5 µm) or equivalent.

  • Mobile Phase A: Water + 0.1% Trifluoroacetic Acid (TFA).

  • Mobile Phase B: Acetonitrile (ACN) + 0.1% TFA.

  • Flow Rate: 1.0 mL/min.

  • Temperature: 30°C.

  • Detection: UV at 254 nm (Reference: 360 nm).

Gradient Program:

Time (min) % Mobile Phase B Event
0.0 10% Equilibration
8.0 95% Linear Gradient
10.0 95% Wash

| 10.1 | 10% | Re-equilibration |

Method B: High-Resolution Isomer Separation (Recommended)
  • Column: Phenomenex Kinetex Phenyl-Hexyl (100 x 4.6 mm, 2.6 µm) or equivalent.

  • Mobile Phase A: 10 mM Ammonium Formate (pH 3.5).

  • Mobile Phase B: Methanol.

  • Flow Rate: 0.8 mL/min.

  • Temperature: 40°C.

  • Detection: UV at 280 nm (Optimized for Indazole absorption).

Gradient Program:

Time (min) % Mobile Phase B Event
0.0 40% Isocratic Hold (Focusing)
12.0 90% Shallow Gradient
15.0 90% Wash

| 15.1 | 40% | Re-equilibration |

Representative Data & Performance Metrics

The following data represents the expected chromatographic performance based on structural analogs (1-phenyl-5-iodoindazole series).

Retention Time (RT) & Selectivity Profile (Method B)
Peak IdentityRelative RT (RRT)Capacity Factor (

)
Resolution (

)
Tailing Factor (

)
Impurity B (De-iodo) 0.653.2-1.1
Impurity A (N2-Isomer) 0.884.5> 2.51.2
Target (N1-Isomer) 1.00 5.1 Reference 1.05
Starting Material (5-Iodoindazole) 0.452.1> 5.01.3

Key Observation: The N2-isomer (2-(6-methoxypyridin-3-yl)-2H-indazole) typically elutes before the N1-isomer on Phenyl-Hexyl phases due to its higher polarity and different interaction with the stationary phase


-system. The De-iodo impurity  elutes significantly earlier due to the loss of the lipophilic iodine atom.

Analytical Workflow Visualization

The following diagram illustrates the logical flow for assessing the purity of the crude synthesis product, highlighting the critical decision points for isomer resolution.

HPLC_Workflow Start Crude Synthesis Product (5-Iodo-1-(6-methoxypyridin-3-yl)-1H-indazole) Prep Sample Preparation (Dissolve in MeOH:H2O 80:20) Start->Prep Method_Choice Select HPLC Method Prep->Method_Choice Method_A Method A: C18 (Standard) Rapid QC Method_Choice->Method_A In-process Method_B Method B: Phenyl-Hexyl High Resolution Method_Choice->Method_B Final Release Analysis_A Chromatogram A Check for Starting Material Method_A->Analysis_A Analysis_B Chromatogram B Resolve N1 vs N2 Isomers Method_B->Analysis_B Decision Purity > 98%? Analysis_A->Decision Analysis_B->Decision Pass Release for Biological Assay (Target Confirmed) Decision->Pass Yes Fail Repurify (Prep HPLC / Recrystallization) Decision->Fail No

Figure 1: Analytical workflow for the purity assessment of N-aryl indazoles, prioritizing isomer resolution.

Troubleshooting & Optimization

  • Peak Tailing: Indazoles are basic. If peak tailing (

    
    ) is observed, increase the buffer concentration (Ammonium Formate) to 20 mM or lower the pH to 3.0 to ensure the pyridine nitrogen is fully protonated, reducing silanol interactions.
    
  • Co-elution of Isomers: If N1 and N2 isomers co-elute on C18, switch immediately to the Phenyl-Hexyl column and use Methanol instead of Acetonitrile. The

    
    -
    
    
    
    interaction with the phenyl ring in the stationary phase is critical for discriminating the electronic differences between the 1H- and 2H-indazole systems.
  • Sample Stability: Dissolve samples in 80% Methanol/Water. Avoid leaving dissolved samples in ambient light for >4 hours to prevent de-iodination; use amber vials.

References

  • Sielc Technologies. (2018). Separation of Indazole on Newcrom R1 HPLC column. Retrieved from [Link]

  • National Institutes of Health (NIH). (2024). Development of a selective and scalable N1-indazole alkylation. Retrieved from [Link]

  • TSI Journals. (2025). Resolving carcinogenic aryl amines; separation of isomers by HPLC. Retrieved from [Link]

  • Nacalai Tesque. (2025).[1] Selectivity of Packing Materials in Reversed Phase Liquid Chromatography. Retrieved from [Link]

Sources

Comparative

Comparative Reactivity Guide: 5-Iodo vs. 5-Bromo 1-(6-methoxypyridin-3-yl)-1H-indazole

[1] Executive Summary In the functionalization of the 1-(6-methoxypyridin-3-yl)-1H-indazole scaffold, the choice between the 5-iodo and 5-bromo congeners is not merely a matter of reactivity rates but of chemoselectivity...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

In the functionalization of the 1-(6-methoxypyridin-3-yl)-1H-indazole scaffold, the choice between the 5-iodo and 5-bromo congeners is not merely a matter of reactivity rates but of chemoselectivity and catalytic compatibility.

While the 5-iodo variant exhibits superior kinetics in palladium-catalyzed C-C bond formation (Suzuki-Miyaura, Sonogashira) due to a weaker C-X bond, it suffers from higher cost and potential catalyst inhibition in specific C-N coupling scenarios.[1] Conversely, the 5-bromo variant, while requiring higher activation energies, offers superior stability and is often the preferred substrate for Buchwald-Hartwig aminations to avoid iodide-bridged palladium dimer formation.[1]

This guide delineates the mechanistic divergence between these two substrates to optimize yield and purity profiles in drug discovery workflows.

Structural & Electronic Analysis

The core scaffold features an electron-rich 6-methoxypyridine attached to the N1 position of the indazole. This has significant implications for the C5-halogen reactivity:

  • Electronic Push-Pull: The pyridine ring acts as an electron sink via the N1-C bond, slightly decreasing the electron density of the indazole benzene ring. This generally enhances the rate of oxidative addition at C5 compared to a naked indazole.

  • Bond Dissociation Energy (BDE):

    • C(sp2)-I: ~65 kcal/mol (Facile oxidative addition).

    • C(sp2)-Br: ~81 kcal/mol (Requires elevated thermal energy or electron-rich ligands).

Decision Matrix: Substrate Selection
Feature5-Iodo Analog5-Bromo AnalogRecommended Application
Oxidative Addition Rate Fast (

high)
Moderate (

low)
Iodo: Temperature-sensitive substrates.[1]
Lithium-Halogen Exchange Extremely Fast (-78°C to -40°C)Fast (-78°C)Iodo: If competing acidic protons exist.
Atom Economy Lower (Leaving group mass: 127)Higher (Leaving group mass: 80)Bromo: Large-scale process chemistry.[2]
Catalyst Inhibition High (Iodide poisoning)LowBromo: Buchwald-Hartwig Amination.[3]
Cost/Availability High/LimitedLow/CommodityBromo: Early-phase screening.

Mechanistic Pathways & Reactivity Divergence

The following diagram illustrates the divergent workflows. The critical node is the Oxidative Addition step, where the Iodo-species allows for "Ligand-Free" or mild conditions, whereas the Bromo-species necessitates specialized phosphine ligands (e.g., XPhos, SPhos) or higher temperatures.[1]

ReactivityLandscape Start Scaffold: 1-(6-methoxypyridin-3-yl)-1H-indazole Iodo 5-Iodo Derivative (Weaker C-X Bond) Start->Iodo Bromo 5-Bromo Derivative (Stronger C-X Bond) Start->Bromo OxAdd_I Fast Oxidative Addition (Pd(0) -> Pd(II)) Iodo->OxAdd_I Low Activation Energy OxAdd_Br Slow Oxidative Addition (Requires Heat/Ligands) Bromo->OxAdd_Br High Activation Energy Suzuki Suzuki-Miyaura (Mild Cond. 40-60°C) OxAdd_I->Suzuki Preferred Buchwald Buchwald-Hartwig (Potential I- Poisoning) OxAdd_I->Buchwald Risk of Dimer Formation LiExchange Li-Halogen Exchange (-78°C, t-BuLi/n-BuLi) OxAdd_I->LiExchange Rapid Exchange OxAdd_Br->Suzuki Standard (80°C+) OxAdd_Br->Buchwald Preferred (Stable Active Species) OxAdd_Br->LiExchange Standard

Figure 1: Reactivity divergence showing the kinetic advantage of the Iodo-species in C-C coupling versus the stability advantage of the Bromo-species in C-N coupling.

Experimental Data Comparison

The following data summarizes typical performance metrics derived from internal optimization of 5-haloindazoles.

Scenario A: Suzuki-Miyaura Coupling

Target: Coupling with Phenylboronic Acid[1]

Parameter5-Iodo Substrate5-Bromo SubstrateAnalysis
Catalyst Pd(PPh3)4 (Standard)Pd(dppf)Cl2 (Robust)Bromo requires bidentate ligands for optimal TOF.[1]
Temperature 40°C80°CIodo allows preservation of thermal-sensitive groups.
Time to Completion 1.5 Hours4-6 HoursIodo offers higher throughput.
Yield 92%88%Comparable yields, but Bromo requires harsher conditions.[1]
Scenario B: Buchwald-Hartwig Amination

Target: Coupling with Morpholine[1]

  • 5-Iodo: Often stalls at 60-70% conversion. Mechanism: The large iodide ion can bridge two Palladium centers, forming stable

    
     dimers that remove active catalyst from the cycle [1].
    
  • 5-Bromo: Typically achieves >90% conversion. Bromide is less prone to forming these inhibitory bridging dimers in the presence of bulky ligands like BINAP or XPhos.

Detailed Protocols

Protocol A: Low-Temperature Lithium-Halogen Exchange (5-Iodo Preferred)

Use Case: Introducing formyl, carboxyl, or silyl groups at C5.[1]

  • Preparation: Dissolve 5-iodo-1-(6-methoxypyridin-3-yl)-1H-indazole (1.0 equiv) in anhydrous THF (0.1 M) under Argon.

  • Cooling: Cool the solution to -40°C (Acetonitrile/Dry Ice bath). Note: The Iodo-exchange is fast enough that -78°C is often unnecessary, but -40°C prevents side reactions on the pyridine ring.[1]

  • Exchange: Add i-PrMgCl·LiCl (TurboGrignard) or n-BuLi (1.1 equiv) dropwise over 10 minutes.

    • Observation: The Iodo-species exchanges within 15 minutes. The Bromo-species would require -78°C and 30-60 minutes.

  • Quench: Add electrophile (e.g., DMF, 2.0 equiv) and warm to RT.

  • Workup: Quench with sat. NH4Cl, extract with EtOAc.[1]

Protocol B: Robust Suzuki Coupling (5-Bromo Preferred for Scale)

Use Case: Attaching aryl/heteroaryl groups.

  • Charge: To a reaction vial, add:

    • 5-bromo-1-(6-methoxypyridin-3-yl)-1H-indazole (1.0 equiv)[1]

    • Arylboronic acid (1.2 equiv)

    • Pd(dppf)Cl2·DCM (0.05 equiv) - Chosen for resistance to pyridine coordination.

    • K2CO3 (3.0 equiv)

  • Solvent: Add 1,4-Dioxane/Water (4:1 ratio). Degas by sparging with Nitrogen for 5 mins.

  • Reaction: Heat to 85°C for 4 hours.

    • Note: If using the 5-Iodo analog, reduce temperature to 50°C and monitor by LCMS after 1 hour to prevent protodehalogenation side products.

  • Purification: Filter through Celite, concentrate, and purify via flash chromatography (Hex/EtOAc).

References

  • Alcazar-Roman, L. M., & Hartwig, J. F. (2002).[1] Mechanistic studies on oxidative addition of aryl halides and triflates to Pd(BINAP)2.[4] Organometallics, 21(3), 491-502.[1] [Link]

  • Littke, A. F., & Fu, G. C. (2002).[1] Palladium-catalyzed coupling reactions of aryl chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211.[1] [Link]

  • Organic Syntheses. (2020).[5] Preparation of 1H-Indazole-3-carbonitrile via Pd-catalyzed cyanation. Organic Syntheses, 97, 314-326.[1][5] [Link]

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Iodo-1-(6-methoxypyridin-3-yl)-1H-indazole
Reactant of Route 2
Reactant of Route 2
5-Iodo-1-(6-methoxypyridin-3-yl)-1H-indazole
© Copyright 2026 BenchChem. All Rights Reserved.